3-Hydroxy-7-oxocholan-24-oic acid
Description
RN given refers to (3alpha,5beta)-isome
Properties
IUPAC Name |
4-(3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCDBGWDZAYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863429 | |
| Record name | 3-Hydroxy-7-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-67-6 | |
| Record name | NSC226118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Technical Guide to the Bidirectional Crosstalk Between Bile Acids and the Gut Microbiota
A Note on Terminology: This guide addresses the intricate relationship between bile acids and the gut microbiota. The term "Nutriacholic acid" as specified in the topic does not correspond to a recognized compound in the scientific literature. Therefore, this document will focus on the well-established roles of primary and secondary bile acids, which are central to the host-microbiome interaction in the gut.
Abstract
Bile acids, traditionally known for their role in dietary lipid digestion, have emerged as critical signaling molecules that orchestrate a complex, bidirectional dialogue with the gut microbiota. This interplay is fundamental to maintaining host metabolic homeostasis, and its dysregulation is implicated in a spectrum of pathologies, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers. This technical guide provides a comprehensive overview of the bile acid-gut microbiota axis, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of bile acid synthesis and microbial transformation, the key signaling pathways involved, and the experimental methodologies used to investigate these interactions. By synthesizing current knowledge with practical, field-proven insights, this guide aims to serve as an authoritative resource for advancing research and therapeutic development in this dynamic field.
The Bile Acid Pool: A Dynamic Interface Between Host and Microbe
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[1][2][3] In humans, these are conjugated with glycine or taurine, enhancing their solubility before being secreted into the intestine to aid in fat digestion.[4] The vast majority of these conjugated bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation.[1]
However, a fraction escapes reabsorption and enters the colon, where it encounters the dense and diverse microbial community of the gut. Here, gut bacteria, primarily from the Firmicutes and Bacteroidetes phyla, enact a series of enzymatic transformations that dramatically reshape the bile acid pool.[5][6]
Key Microbial Transformations of Bile Acids
The gut microbiota possesses a sophisticated enzymatic machinery capable of modifying bile acids in several ways:
-
Deconjugation: The initial and most crucial step is the hydrolysis of the amide bond linking the bile acid to its glycine or taurine conjugate. This reaction is catalyzed by Bile Salt Hydrolases (BSH) , enzymes that are widespread among gut bacteria, including species of Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides.[1] Deconjugation is a prerequisite for subsequent microbial modifications.
-
7α/β-dehydroxylation: This is arguably the most significant microbial transformation, converting primary bile acids into more hydrophobic and potent secondary bile acids.[7]
-
Oxidation and Epimerization: Gut microbes can also modify the hydroxyl groups on the steroid nucleus of bile acids, altering their polarity and biological activity.
The result of this microbial activity is a complex and dynamic bile acid pool in the gut, with a diverse array of primary, secondary, and modified species, each with distinct signaling properties.
Signaling Pathways: How Bile Acids Mediate Host-Microbe Communication
The biological effects of bile acids extend far beyond digestion. They function as signaling molecules by activating specific host receptors, thereby influencing gene expression related to metabolism, inflammation, and gut barrier function.[1] The gut microbiota's ability to transform bile acids effectively modulates the activation of these critical signaling pathways.
Farnesoid X Receptor (FXR): A Central Regulator
FXR is a nuclear receptor highly expressed in the liver and intestine, the primary sites of bile acid synthesis and reabsorption.[8][9] It is considered the master regulator of bile acid homeostasis.
-
Ligand Specificity: FXR is most potently activated by the primary bile acid CDCA, followed by DCA, LCA, and CA.[1][9]
-
Mechanism of Action: Upon activation in the intestine, FXR induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which travels to the liver to suppress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[10] This creates a negative feedback loop that tightly controls the size of the bile acid pool.
-
Role in Gut Homeostasis: FXR activation in the gut also plays a crucial role in maintaining intestinal barrier integrity and reducing inflammation, in part by inhibiting the pro-inflammatory NF-κB signaling pathway.[9][11]
Takeda G-protein coupled Receptor 5 (TGR5): A Key Player in Metabolic and Inflammatory Control
TGR5 is a G protein-coupled receptor found on the cell surface of various cell types, including intestinal enteroendocrine L-cells, macrophages, and sensory neurons.[12][13]
-
Ligand Specificity: Unlike FXR, TGR5 is most potently activated by secondary bile acids, particularly LCA and DCA.[1][13]
-
Mechanism of Action and Physiological Effects:
-
GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that improves glucose tolerance by enhancing insulin secretion.[12][13]
-
Anti-inflammatory Effects: TGR5 signaling in macrophages can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]
-
Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation can increase energy expenditure.[13]
-
The interplay between FXR and TGR5 signaling, modulated by the metabolic activity of the gut microbiota, is central to the systemic effects of bile acids. For instance, a microbiota rich in BSH and 7α-dehydroxylating bacteria will produce more secondary bile acids, leading to enhanced TGR5 activation.[13]
Other Receptors
Bile acids also interact with other receptors, including the Vitamin D Receptor (VDR), which is activated by LCA and plays a role in gut barrier function and inflammation.[1][11]
Signaling Pathway Visualization
The Impact of Bile Acids on Gut Microbiota Composition
The relationship between bile acids and gut microbes is not unidirectional. Bile acids themselves exert selective pressure on the microbial community, shaping its composition and function.
-
Antimicrobial Properties: Bile acids possess detergent-like properties that can disrupt bacterial cell membranes. This antimicrobial activity is generally proportional to the hydrophobicity of the bile acid, with secondary bile acids like DCA and LCA being more potent than their primary precursors.[15] This helps to control bacterial overgrowth in the small intestine and selects for bile-resistant species in the colon.
-
Modulation of Host Immune Response: By activating FXR, bile acids can induce the expression of antimicrobial peptides in the intestine, further contributing to the regulation of the gut microbiota.[1]
This creates a feedback loop where the microbiota modifies bile acids, and these modified bile acids, in turn, influence the composition of the microbiota. Dysbiosis, or an imbalance in the gut microbial community, can disrupt this delicate equilibrium, leading to altered bile acid profiles and contributing to disease. For example, in IBD, a reduction in Firmicutes, which are involved in 7α-dehydroxylation, leads to lower levels of secondary bile acids and an accumulation of primary and conjugated bile acids.[1]
Experimental Methodologies for Studying the Bile Acid-Microbiota Axis
Investigating the complex interactions between bile acids and the gut microbiota requires a multi-pronged approach, combining in vitro, in vivo, and analytical techniques.
In Vitro Batch Fermentation Models
These models are excellent for screening the effects of specific bile acids on complex microbial communities or for studying the biotransformation of bile acids by a fecal inoculum under controlled conditions.[16][17]
Protocol: Assessing Bile Acid Transformation by Fecal Microbiota
-
Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy donors (or animal models) under anaerobic conditions.
-
Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer or pre-reduced basal medium. Homogenize thoroughly.
-
-
Incubation:
-
In an anaerobic chamber, dispense the fecal slurry into sterile, sealed culture vessels.
-
Spike separate vessels with the primary bile acid of interest (e.g., cholic acid or chenodeoxycholic acid) to a final concentration of 100-500 µM. Include a control vessel without added bile acid.
-
Incubate the vessels at 37°C with gentle agitation for a defined time course (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Collection and Processing:
-
At each time point, aseptically remove an aliquot from each vessel.
-
Centrifuge the aliquot to pellet the bacterial cells and collect the supernatant.
-
Store the supernatant at -80°C for bile acid analysis and the bacterial pellet for DNA extraction and 16S rRNA gene sequencing.
-
-
Analysis:
-
Bile Acid Profiling: Analyze the supernatant using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to quantify the disappearance of the primary bile acid and the appearance of secondary bile acids (e.g., DCA, LCA).[18]
-
Microbial Composition: Perform 16S rRNA gene sequencing on the bacterial DNA to assess changes in the microbial community structure in response to the bile acid treatment.[18]
-
Animal Models
Genetically modified mice are invaluable tools for elucidating the roles of specific receptors and enzymes in the bile acid-microbiota axis.[19][20]
| Animal Model | Key Feature | Application in Research |
| Germ-Free (GF) Mice | Lack any colonizing microorganisms. | Essential for determining the direct contribution of the microbiota to bile acid metabolism and signaling.[7] |
| FXR-knockout (FXR-/-) Mice | Lack the farnesoid X receptor. | Used to study the microbiota-independent and -dependent roles of FXR in metabolism and inflammation.[8] |
| TGR5-knockout (TGR5-/-) Mice | Lack the TGR5 receptor. | Crucial for dissecting the specific metabolic and anti-inflammatory effects mediated by TGR5.[13] |
| Humanized Microbiota Mice | Germ-free mice colonized with human fecal microbiota. | Provide a more relevant model for studying how human-derived microbes interact with host physiology.[20] |
Analytical Techniques
| Technique | Purpose |
| UPLC-MS/MS | The gold standard for quantifying the absolute concentrations of a wide range of bile acid species in various biological samples (feces, serum, liver).[18] |
| 16S rRNA Gene Sequencing | Provides a profile of the bacterial community composition, allowing for the identification of taxa that are correlated with specific bile acid profiles or experimental conditions. |
| Shotgun Metagenomics | Sequences the entire genomic content of the microbial community, providing insights into the functional potential of the microbiota, including the presence of genes for BSH and 7α-dehydroxylation. |
| RT-qPCR | Used to measure the expression of host genes involved in bile acid synthesis and signaling (e.g., CYP7A1, FXR, TGR5, FGF15/19) in intestinal or liver tissue. |
Experimental Workflow Visualization
Therapeutic Perspectives
The central role of the bile acid-microbiota axis in health and disease has opened up new avenues for therapeutic intervention. Strategies aim to modulate this axis to restore homeostasis.
-
Probiotics and Prebiotics: Supplementation with specific probiotic strains possessing BSH activity or prebiotics that promote the growth of beneficial bacteria can alter the bile acid pool and influence host metabolism.[1]
-
Fecal Microbiota Transplantation (FMT): FMT can restore a healthy microbial community and has shown promise in normalizing bile acid metabolism in conditions like recurrent Clostridioides difficile infection.
-
Pharmacological Targeting of Receptors:
-
FXR Agonists: Obeticholic acid, a potent FXR agonist, is approved for treating primary biliary cholangitis. Other FXR agonists are in development for non-alcoholic steatohepatitis (NASH).
-
TGR5 Agonists: Compounds that specifically activate TGR5 are being investigated for the treatment of metabolic disorders due to their ability to stimulate GLP-1 secretion and increase energy expenditure.[12]
-
-
Engineered Bacteria: Synthetic biology approaches are being explored to engineer bacteria that can perform specific bile acid transformations, offering a highly targeted way to modulate the bile acid pool for therapeutic benefit.[1]
Conclusion and Future Directions
The crosstalk between bile acids and the gut microbiota represents a paradigm of host-microbe symbiosis, with profound implications for human health. The transformation of host-derived bile acids by microbial enzymes generates a diverse repertoire of signaling molecules that fine-tune host metabolism and inflammation via receptors like FXR and TGR5. Understanding the intricacies of this axis is paramount for developing novel diagnostics and therapeutics for a wide range of diseases.
Future research will likely focus on elucidating the specific bacterial species and enzymes responsible for key bile acid transformations, exploring the systemic effects of less-abundant, "atypical" bile acids, and refining therapeutic strategies that precisely target the bile acid-microbiota axis to restore metabolic and immune homeostasis. The integration of multi-omics technologies with advanced in vitro and in vivo models will continue to unravel the complexities of this vital physiological dialogue.
References
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Bile Acid–Gut Microbiota Axis in Inflammatory Bowel Disease: From Bench to Bedside. (2021). Nutrients. Available at: [Link]
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Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States. (2017). Applied Microbiology and Biotechnology. Available at: [Link]
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Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract. (2013). The Journal of Physiology. Available at: [Link]
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Bile acid–microbiota interactions in cardiometabolic diseases: mechanisms and emerging therapeutic approaches. (2025). Frontiers in Endocrinology. Available at: [Link]
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The microbiome modulating activity of bile acids. (2020). Gut Microbes. Available at: [Link]
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Bile acid- gut microbiota crosstalk induced changes in TGR5-regulated metabolism. (n.d.). Experimental & Molecular Medicine. Available at: [Link]
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Lithocholic Acid Restores Gut Microbiota and Bile Acid Homeostasis to Improve Type 2 Diabetes. (2026). International Journal of Molecular Sciences. Available at: [Link]
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In Vitro Fermentation Models: General Introduction. (2015). The Impact of Food Bioactives on Health. Available at: [Link]
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Global research trends on the interaction between gut microbiome and bile acids: a bibliometric and visualized analysis. (2024). Frontiers in Microbiology. Available at: [Link]
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In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons. (2023). Journal of Translational Medicine. Available at: [Link]
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Farnesoid X Receptor Signaling Shapes the Gut Microbiota and Controls Hepatic Lipid Metabolism. (2016). mBio. Available at: [Link]
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Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota. (2020). International Journal of Molecular Sciences. Available at: [Link]
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Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases. (n.d.). Journal of Pharmaceutical Analysis. Available at: [Link]
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In vitro models to detect in vivo bile acid changes induced by antibiotics. (2022). Scientific Reports. Available at: [Link]
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New discoveries in bile acids, gut microbiota and host interactions in health and diseases. (2024). Clinical Science. Available at: [Link]
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Scientists uncover a new way by which gut microbes control cholesterol levels. (2025). News-Medical.net. Available at: [Link]
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Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism. (2018). Hepatology. Available at: [Link]
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In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota. (2018). Frontiers in Microbiology. Available at: [Link]
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A simple in vitro fermentation model to detect alterations in gut microbiota-dependent bile acid profiles. (n.d.). ResearchGate. Available at: [Link]
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Gut microbiota regulates postprandial GLP-1 response via ileal bile acid-TGR5 signaling. (2023). Gut Microbes. Available at: [Link]
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Lithocholic Acid Restores Gut Microbiota and Bile Acid Homeostasis to Improve Type 2 Diabetes. (2026). International Journal of Molecular Sciences. Available at: [Link]
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Dietary compounds in modulation of gut microbiota-derived metabolites. (2022). Frontiers in Pharmacology. Available at: [Link]
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Lithocholic Acid Restores Gut Microbiota and Bile Acid Homeostasis to Improve Type 2 Diabetes. (2026). ResearchGate. Available at: [Link]
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Intestinal FXR and TGR5 signaling in metabolic regulation. (2014). Trends in Endocrinology & Metabolism. Available at: [Link]
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Animal models to study bile acid metabolism. (2019). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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Taurocholic acid metabolism by gut microbes and colon cancer. (2013). Gut Microbes. Available at: [Link]
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Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration. (2020). Gastroenterology. Available at: [Link]
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Effect of primary bile acid ingestion on bile acid metabolism and biliary lipid secretion in gallstone patients. (n.d.). The Journal of Clinical Investigation. Available at: [Link]
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Animal Models to Study Bile Acid Metabolism. (2018). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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Effect of Oral Chenodeoxycholic Acid on Bile Acid Kinetics and Biliary Lipid Composition in Women with Cholelithiasis. (1975). Journal of Clinical Investigation. Available at: [Link]
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Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition. (2019). Journal of Lipid Research. Available at: [Link]
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Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia. (2023). Frontiers in Pharmacology. Available at: [Link]
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Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models. (2025). Translational Pediatrics. Available at: [Link]
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Interplay between bile acids, gut microbiota, and the tumor immune microenvironment: mechanistic insights and therapeutic strategies. (2024). Molecular Cancer. Available at: [Link]
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Effects of taurocholic acid metabolism by gut bacteria: A controlled feeding trial in adult African American subjects at elevated risk for colorectal cancer. (2020). Contemporary Clinical Trials Communications. Available at: [Link]
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Bile acids affect intestinal barrier function through FXR and TGR5. (2025). Frontiers in Medicine. Available at: [Link]
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Animal models to study bile acid metabolism. (2018). ResearchGate. Available at: [Link]
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Effect of the selective expansion of cholic acid pool on bile lipid composition: possible mechanism of bile acid induced biliary cholesterol desaturation. (n.d.). Gastroenterology. Available at: [Link]
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Gut–Brain Axis and Bile Acid Signaling: Linking Microbial Metabolism to Brain Function and Metabolic Regulation. (2026). ResearchGate. Available at: [Link]
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Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration. (2010). Diabetes Care. Available at: [Link]
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The effect of dietary fat on bile salt synthesis in rat liver. (n.d.). Research Solutions Pages. Available at: [Link]
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Overview of the Gut Microbiome. (n.d.). LibreTexts Medicine. Available at: [Link]
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The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells. (2023). International Journal of Molecular Sciences. Available at: [Link]
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An In-depth Technical Guide to 3-Hydroxy-7-oxocholan-24-oic Acid
Abstract
3α-Hydroxy-7-oxocholan-24-oic acid, more commonly known as 7-ketolithocholic acid (7-KLCA), is a secondary bile acid that has garnered significant attention in the scientific community. Initially identified as a metabolic byproduct of intestinal microflora, its role has expanded from being a mere intermediate in the synthesis of ursodeoxycholic acid (UDCA) to a key signaling molecule in various physiological and pathological processes. This guide provides a comprehensive overview of 7-KLCA, from its historical discovery to its modern applications in research and drug development. We will delve into its biochemical profile, its intricate roles in cellular signaling, and detailed methodologies for its synthesis, isolation, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted molecule.
Introduction and Historical Context
The discovery of 7-ketolithocholic acid is intrinsically linked to the study of bile acid metabolism by the gut microbiota. Bile acids, synthesized in the liver from cholesterol, are not static molecules; they undergo extensive transformation by intestinal bacteria, leading to a diverse pool of secondary bile acids. 7-KLCA was identified as a secondary bile acid formed from the primary bile acid, chenodeoxycholic acid (CDCA), through the action of intestinal bacteria.[1] Specifically, bacteria possessing 7α-hydroxysteroid dehydrogenase (7α-HSDH) enzymes catalyze the oxidation of the 7α-hydroxyl group of CDCA to form 7-KLCA.[2]
Historically, the primary interest in 7-KLCA was its role as a key intermediate in both the microbial and industrial synthesis of ursodeoxycholic acid (UDCA), a therapeutically important bile acid used to dissolve gallstones and treat certain liver diseases.[2][3] The conversion of CDCA to UDCA often proceeds through a 7-oxo intermediate, making the study of 7-KLCA crucial for optimizing UDCA production.[3][4] However, contemporary research has illuminated that 7-KLCA is not merely a passive intermediate but an active biological modulator with its own distinct physiological effects, ranging from regulating ion transport in the colon to influencing critical signaling pathways in renal health.[5][6]
Biochemical Profile
Chemical Structure and Properties
7-KLCA belongs to the class of monohydroxy bile acids and is structurally characterized by a steroid nucleus with a hydroxyl group at the 3α-position, a ketone group at the 7-position, and a carboxylic acid side chain at C-24.[7]
| Property | Value | Source |
| IUPAC Name | (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | [7] |
| Molecular Formula | C24H38O4 | [7] |
| Molecular Weight | 390.6 g/mol | [7] |
| CAS Number | 4651-67-6 | [7] |
| Melting Point | 200-203 °C | [8] |
Biosynthesis and Metabolism
The formation of 7-KLCA is a critical step in the enterohepatic circulation of bile acids. Primary bile acids, such as chenodeoxycholic acid (CDCA), are secreted into the intestine where they are acted upon by the gut microbiota.[9] Certain species of intestinal bacteria, such as Bacteroides intestinalis, possess the enzyme 7α-hydroxysteroid dehydrogenase which oxidizes the 7-hydroxyl group of CDCA to yield 7-KLCA.[10]
Once formed in the intestine, 7-KLCA can be absorbed and transported to the liver.[11] In human studies, it has been shown that the liver can extensively reduce 7-KLCA back to CDCA and, to a lesser degree, to its 7β-epimer, ursodeoxycholic acid (UDCA).[12][13][14] This metabolic interplay highlights 7-KLCA as a physiological precursor to both CDCA and UDCA in humans.[12][15]
Caption: 7-KLCA mediated inhibition of renal fibrosis through FXR activation.
Methodologies for Research
Chemical and Enzymatic Synthesis of 7-KLCA
The synthesis of 7-KLCA is crucial for research and as a precursor for UDCA production.
Chemical Synthesis: One common method is the indirect electrooxidation of chenodeoxycholic acid (CDCA). [3]This method utilizes a bromide ion medium to achieve high productivity and current efficiency. [3]Various parameters such as anode material, solvent, current density, and concentration have been optimized for this process. [3][8] Enzymatic Synthesis: Enzymatic synthesis offers a more specific and environmentally friendly alternative. This often involves the use of 7α-hydroxysteroid dehydrogenase (7α-HSDH) to catalyze the conversion of CDCA to 7-KLCA. [2][16]To overcome the limitation of cofactor (NAD+) availability, coenzyme regeneration systems have been developed, for instance, by co-expressing glucose dehydrogenase (GDH). [16] Protocol: Indirect Electrooxidation of CDCA to 7-KLCA [3][8]
-
Electrolyte Preparation: Dissolve potassium bromide (KBr) in deionized water. Dissolve chenodeoxycholic acid (CDCA) in a suitable organic solvent like acetonitrile. Mix the two solutions to form the electrolyte.
-
Electrolytic Cell Setup: Use a divided or undivided electrolytic cell with a PbO2/Ti mesh electrode as the anode and a stainless steel plate as the cathode.
-
Electrolysis: Apply a constant current density (e.g., 95.2 A/m²) to the electrolytic solution.
-
Reaction Monitoring: Monitor the disappearance of the CDCA starting material using thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, stop the electrolysis. Filter the electrolytic solution. Slowly add the filtrate to deionized water with stirring to precipitate the product.
-
Purification: Collect the precipitate by filtration and dry it to obtain crude 7-KLCA. The product can be further purified by recrystallization.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, IR spectroscopy, and NMR.
Isolation and Quantification from Biological Samples
Accurate quantification of 7-KLCA in biological matrices like serum, plasma, and feces is essential for studying its physiological roles. Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity. [17][18][19]
Caption: General workflow for the quantification of 7-KLCA in biological samples using LC-MS/MS.
Protocol: Quantification of 7-KLCA in Serum by LC-MS/MS [17][18]
-
Sample Preparation:
-
Thaw 20-25 µL of serum sample at 4°C.
-
Add an ice-cold methanolic solution containing a deuterated internal standard for 7-KLCA.
-
Vortex for 10 minutes and centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a suitable solvent mixture (e.g., methanol-water 1:1 v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase UPLC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with additives (e.g., ammonium acetate) and an organic solvent mixture (e.g., methanol/acetonitrile).
-
Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 7-KLCA and its internal standard for high selectivity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of 7-KLCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
3-Hydroxy-7-oxocholan-24-oic acid has evolved from being viewed as a simple metabolic intermediate to a significant bioactive molecule. Its history is rooted in the study of gut microbial metabolism, but its future lies in its potential as a therapeutic agent and a tool for understanding complex signaling networks. The discovery of its anti-fibrotic effects through FXR activation opens up new avenues for drug development in the context of chronic kidney disease. [6][20] Future research should focus on further elucidating the full spectrum of its biological targets and signaling pathways. Investigating its role in other metabolic and inflammatory diseases is warranted. Furthermore, the development of more efficient and sustainable synthesis methods will be crucial for facilitating its use in both research and potential clinical applications. The continued exploration of 7-KLCA and its derivatives holds promise for advancing our understanding of enterohepatic signaling and for the development of novel therapeutics.
References
-
Synthesis of 7-ketolithocholic acid via indirect electrooxidation of chenodeoxycholic acid. (2025, August 7). SpringerLink. Retrieved from [Link]
-
Efficient Synthesis of 7-Keto-Lithocholic Acid by a Coenzyme Regeneration System Containing Brucella Melitensis 7α-Hydroxysteroid Dehydrogenase and Bacillus Sp. Glucose Dehydrogenase. (2023, May 9). SSRN. Retrieved from [Link]
-
Enzymatic synthesis of 7-ketolithocholic acid (7-KLCA) from CDCA using... (n.d.). ResearchGate. Retrieved from [Link]
-
The bile acids, lithocholic acid and 7-keto lithocholic acid, regulate colonic epithelial ion transport. (2013). The Physiological Society. Retrieved from [Link]
- WO2023179721A1 - 7-ketolithocholic acid intermediate, synthesis method therefor, and application thereof. (n.d.). Google Patents.
-
Study on synthesis of ursodeoxycholic acid by reduction of 7-ketolithocholic acid in double aprotic solvents and molecular simulations. (2023, August 7). PMC. Retrieved from [Link]
-
7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways. (2025, December 21). PMC. Retrieved from [Link]
-
Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. (2025, November 28). MDPI. Retrieved from [Link]
-
Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids. (n.d.). DeepDyve. Retrieved from [Link]
-
Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids. (1980, September). PubMed. Retrieved from [Link]
-
Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids. (1980, September 1). American Physiological Society Journals. Retrieved from [Link]
-
Effect of 7-ketolithocholic Acid on Bile Acid Metabolism in Humans. (n.d.). PubMed. Retrieved from [Link]
-
Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. (n.d.). PMC. Retrieved from [Link]
-
The Chemical Backbone: Exploring 7-Ketolithocholic Acid and its Significance. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Discovery of 3α,7α,11β-Trihydroxy-6α-ethyl-5β-cholan-24-oic Acid (TC-100), a Novel Bile Acid as Potent and Highly Selective FXR Agonist for Enterohepatic Disorders. (2025, August 9). ResearchGate. Retrieved from [Link]
-
7-Ketolithocholic acid (Compound). (n.d.). Exposome-Explorer. Retrieved from [Link]
-
Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (1989, October 7). MDPI. Retrieved from [Link]
-
7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways. (2025, December 21). MDPI. Retrieved from [Link]
-
(E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells. (n.d.). PMC. Retrieved from [Link]
-
7-Ketolithocholic acid. (n.d.). PubChem. Retrieved from [Link]
-
Absorption of 7-ketolithocholic acid in rat jejunum, ileum and colon. (n.d.). PubMed. Retrieved from [Link]
- CN1912192B - Preparation method of 7-keto lithocholic acid. (n.d.). Google Patents.
-
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
-
Role of bile acids in colon carcinogenesis. (n.d.). PMC. Retrieved from [Link]
-
Influence of Bile Acids on Colorectal Cancer Risk: Potential Mechanisms Mediated by Diet - Gut Microbiota Interactions. (2017, November 3). PMC. Retrieved from [Link]
-
3α,7-Dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic Acids Display Neuroprotective Properties in Common Forms of Parkinson's Disease. (2022, December 30). MDPI. Retrieved from [Link]
-
Biliary acids as promoters of colon carcinogenesis: a narrative review. (2021, June 30). Kulanthaivel. Retrieved from [Link]
-
Tissue bile acids in patients with colon cancer and colonic polyps. (n.d.). PubMed. Retrieved from [Link]
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- 1. Exposome-Explorer - 7-Ketolithocholic acid (Compound) [exposome-explorer.iarc.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on synthesis of ursodeoxycholic acid by reduction of 7-ketolithocholic acid in double aprotic solvents and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. 7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Ketolithocholic acid | C24H38O4 | CID 444262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN1912192B - Preparation method of 7-keto lithocholic acid - Google Patents [patents.google.com]
- 9. Role of bile acids in colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. journals.physiology.org [journals.physiology.org]
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- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
Physiological Concentration and Bioanalytical Profiling of 7-Ketolithocholic Acid in Humans
The following is an in-depth technical guide regarding the physiological concentration, bioanalytical profiling, and metabolic significance of 7-Ketolithocholic acid (7-ketoLCA) in humans.
Technical Whitepaper | Version 1.0
Executive Technical Summary
7-Ketolithocholic acid (7-ketoLCA), also chemically designated as 7-oxolithocholic acid (7-oxoLCA), is a secondary bile acid metabolite formed primarily in the distal intestine.[1][2] It acts as a critical, albeit transient, intermediate in the microbial epimerization of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA).[1]
Unlike primary bile acids (CA, CDCA) or major secondary bile acids (DCA, LCA) which accumulate to micromolar concentrations in the enterohepatic circulation, 7-ketoLCA exists at trace physiological levels in healthy human serum and bile.[1] Its low steady-state concentration is driven by rapid bacterial reduction in the colon and efficient hepatic recycling via 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]
This guide delineates the quantitative thresholds, metabolic pathways, and validated LC-MS/MS protocols required for the accurate study of 7-ketoLCA in drug development and microbiome research.
Biosynthetic Origins and Metabolic Fate
The physiological presence of 7-ketoLCA is strictly dependent on the symbiotic relationship between the host liver and the gut microbiome. It is not synthesized de novo by the human host but is produced solely through microbial transformation.
The Epimerization Pathway
The conversion of the primary bile acid CDCA (7α-hydroxy) to UDCA (7β-hydroxy) proceeds through an oxidation-reduction mechanism where 7-ketoLCA serves as the stable ketone intermediate.[1]
-
Step 1 (Oxidation): Gut bacteria expressing 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidize the C7 hydroxyl group of CDCA, yielding 7-ketoLCA.[1][3][4] Key genera include Clostridium, Eubacterium, and Bacteroides.
-
Step 2 (Reduction): Bacteria expressing 7β-hydroxysteroid dehydrogenase (7β-HSDH) reduce the C7 ketone to a β-hydroxyl group, forming UDCA.[1][3]
-
Host Recycling: Upon reabsorption into the portal vein, 7-ketoLCA is transported to the liver where hepatic 11β-HSD1 (acting as a reductase) efficiently converts it back to CDCA, preventing systemic accumulation.[1]
Pathway Visualization
The following diagram illustrates the bidirectional flow that maintains 7-ketoLCA at low physiological concentrations.
Caption: Metabolic flux of 7-ketoLCA. Green arrows indicate microbial transformations; red dashed arrow indicates hepatic recycling.
Physiological Concentrations
Quantifying 7-ketoLCA is analytically challenging due to its low abundance and potential for co-elution with isomers (e.g., 12-ketolithocholic acid).[1] The values below represent consensus ranges derived from targeted LC-MS/MS profiling in healthy humans.
Quantitative Profile
| Biological Matrix | Concentration Range (Healthy) | Status | Notes |
| Feces | 10 – 150 pmol/mg (Dry Wt) | Minor Constituent | Significantly lower than LCA (>1000 pmol/mg).[1] Levels decrease in cirrhosis and renal failure models.[5] |
| Serum/Plasma | < 10 – 50 nM | Trace / Ultra-Low | Often below LOQ in standard panels. Inversely associated with diabetes; elevated in specific cholestatic conditions. |
| Bile | Trace (< 1%) | Transient | Rapidly reduced to CDCA/UDCA by hepatic enzymes.[1] Not a major biliary component. |
| Urine | Not Detected / Trace | Negligible | Sulfated forms may appear in severe cholestasis but are not standard biomarkers. |
Clinical Relevance of Concentration Changes
-
Diabetes & Obesity: Recent metabolomic studies indicate an inverse correlation between circulating 7-ketoLCA and insulin resistance.[1]
-
Liver Disease: In cirrhosis, the conversion of primary to secondary bile acids is impaired, often leading to a reduction in fecal 7-ketoLCA.[6] Conversely, blockage of hepatic reduction (e.g., 11β-HSD1 inhibition) could theoretically elevate systemic levels.
Analytical Methodology: Validated Workflow
To accurately quantify 7-ketoLCA, researchers must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode.[1]
Sample Preparation Protocol (Serum/Plasma)
This protocol minimizes matrix effects and ensures recovery of the keto-derivative.[1]
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing internal standards (e.g., d4-CDCA or d4-LCA).
-
Note: Avoid methanol if esterification artifacts are a concern, though ACN is generally preferred for cleaner protein crash.
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 4,000g for 20 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to a clean plate.
-
Evaporation: Dry under nitrogen gas at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).[1]
-
Mobile Phase A: Water + 10mM Ammonium Acetate + 0.01% Formic Acid (pH ~4.5).[1]
-
Mobile Phase B: Acetonitrile (or Methanol/Acetonitrile 50:50).[1]
-
Separation: 7-ketoLCA (Retention Time ~15.3 min) must be chromatographically resolved from 12-ketolithocholic acid and 7-ketodeoxycholic acid .[1]
-
Mass Transitions (MRM):
-
Since keto-bile acids often do not fragment extensively, "Pseudo-MRM" or specific water-loss transitions are used.[1]
-
Precursor Ion: m/z 389.3 [M-H]⁻[1]
-
Product Ion: m/z 389.3 (Survivor/Parent) OR m/z 371.3 (Water loss, if energy permits).[1]
-
Note: Using high-resolution MS (Q-TOF) is recommended for definitive identification if isomer separation is difficult.[1]
-
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow for the quantification of 7-ketoLCA.
Mechanistic Implications in Drug Development
While often overlooked as a mere intermediate, 7-ketoLCA possesses distinct biological activity relevant to therapeutic discovery.
Receptor Pharmacology
-
FXR Agonism: 7-ketoLCA acts as a ligand for the Farnesoid X Receptor (FXR).[1] Recent studies suggest it exerts anti-renal fibrotic effects by inhibiting TGF-β/Smad signaling via FXR activation.[1]
-
TGR5 Interaction: While less potent than LCA, 7-ketoLCA interacts with the G-protein-coupled bile acid receptor (TGR5), contributing to GLP-1 secretion and metabolic regulation.[1]
Biomarker Potential
-
Gut Dysbiosis Indicator: A marked reduction in fecal 7-ketoLCA suggests a loss of 7α-HSDH-expressing bacteria (Clostridium clusters XIVa), often seen in antibiotic use or inflammatory bowel disease (IBD).[1]
-
Liver Function: Elevated plasma ratios of 7-ketoLCA/CDCA may indicate impaired hepatic 11β-HSD1 reductase activity, serving as a potential biomarker for specific metabolic liver dysfunctions.
References
-
Odermatt, A., et al. (2011). "Hepatic reduction of the secondary bile acid 7-oxolithocholic acid is mediated by 11β-hydroxysteroid dehydrogenase 1."[1][2][7] Biochemical Journal.
-
Fukiya, S., et al. (2009). "Conversion of cholic acid and chenodeoxycholic acid into their 7-oxo derivatives by Bacteroides intestinalis AM-1 isolated from human feces."[1] FEMS Microbiology Letters. [1]
-
Wegner, K., et al. (2022). "Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry." Nutrients.[1][2][8]
-
Shao, Y., et al. (2025).[9] "7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways."[1] Pharmaceuticals.[1]
-
Agilent Technologies. (2023).[1] "A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome." Application Note.
Sources
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- 3. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-keto-Lithocholic-Acid, 5G | Labscoop [labscoop.com]
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- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. dovepress.com [dovepress.com]
Methodological & Application
Technical Application Note: Regioselective Synthesis of 7-Ketolithocholic Acid (7-KLCA)
Executive Summary
7-Ketolithocholic acid (7-KLCA) is a pivotal intermediate in the synthesis of Ursodeoxycholic acid (UDCA), a primary therapeutic agent for cholestatic liver diseases.[1][2] Beyond its role as a precursor, 7-KLCA exhibits biological activity as a ligand for the TGR5 (GPBAR1) receptor and the Farnesoid X Receptor (FXR), making it a high-value target for metabolic and fibrotic disease research.
This Application Note details a regioselective oxidation protocol to synthesize 7-KLCA from Chenodeoxycholic acid (CDCA) using N-Bromosuccinimide (NBS). Unlike non-specific oxidation methods (e.g., Jones reagent) that require laborious protection/deprotection steps for the C-3 hydroxyl group, this protocol exploits the steric and conformational differences between the C-3 and C-7 hydroxyls to achieve direct, selective oxidation.
Chemical Strategy & Mechanism[2][3][4][5]
The Selectivity Challenge
The starting material, CDCA, contains two secondary hydroxyl groups:
-
C-3 Position: 3
-OH (Equatorial in the 5 -cis fused A/B ring system). -
C-7 Position: 7
-OH (Axial in the B ring).
Mechanistic Insight:
In steroid chemistry, axial alcohols are generally oxidized more rapidly than equatorial alcohols due to the "relief of steric strain" in the transition state. The 7
Reaction Pathway
The reaction utilizes N-Bromosuccinimide (NBS) in an aqueous acetone/bicarbonate system. NBS acts as a source of hypobromous acid (HOBr) in situ, which facilitates the oxidation.
Figure 1: Reaction pathway highlighting the regioselective oxidation of the C-7 axial hydroxyl group.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role | Hazard Note |
| Chenodeoxycholic Acid (CDCA) | >98% | Substrate | Irritant |
| N-Bromosuccinimide (NBS) | ReagentPlus | Oxidant | Corrosive, Moisture Sensitive |
| Sodium Bicarbonate (NaHCO₃) | ACS | Buffer | None |
| Acetone | HPLC | Solvent | Flammable |
| Methanol | HPLC | Recrystallization | Toxic, Flammable |
| Ethyl Acetate | ACS | Extraction | Flammable |
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Substrate Solution
-
Weigh 10.0 g (25.5 mmol) of CDCA.
-
Dissolve in 100 mL of Acetone and 20 mL of Water in a 500 mL round-bottom flask.
-
Add 4.0 g of NaHCO₃ (solid) to the solution.
-
Stir vigorously until the CDCA is fully dissolved (solution may remain slightly cloudy due to undissolved bicarbonate).
Step 2: Controlled Oxidation (The Critical Step)
-
Cool the reaction mixture to 0–4°C using an ice/water bath. Crucial: Higher temperatures promote C-3 oxidation.
-
Dissolve 5.0 g (28.1 mmol, 1.1 eq) of NBS in 50 mL of Acetone .
-
Add the NBS solution dropwise to the CDCA mixture over 30 minutes .
-
Maintain stirring at 4°C for 3–4 hours .
-
Monitoring: Check reaction progress via TLC (See Section 4.1). The spot for CDCA (
) should disappear, replaced by 7-KLCA ( ).
Step 3: Quenching and Workup
-
Add 5 mL of saturated Sodium Bisulfite (NaHSO₃) solution to quench excess NBS. The yellow color should fade to clear.
-
Evaporate the acetone under reduced pressure (Rotavap) at 40°C.
-
The remaining aqueous residue will contain a white precipitate.
-
Acidify the mixture to pH ~3 using 10% HCl .
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Wash combined organic layers with Brine (50 mL) and dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo to yield the crude solid (off-white).
Step 4: Purification (Crystallization)
-
Dissolve the crude solid in minimal boiling Methanol .
-
Add warm Water dropwise until slight turbidity appears.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the crystals and wash with cold methanol/water (1:1).
-
Dry in a vacuum oven at 50°C for 6 hours.
Characterization & Analysis
Thin Layer Chromatography (TLC)[2]
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform : Acetone : Methanol (70 : 25 : 5).[3]
-
Visualization: Spray with 10% Phosphomolybdic acid (PMA) in ethanol and heat at 120°C.
-
Result:
-
CDCA (Starting Material): Dark blue spot, Lower
. -
7-KLCA (Product): Dark blue spot, Higher
.
-
NMR Spectroscopy Validation
The success of the synthesis is confirmed by the disappearance of the C-7 proton signal and the shift of adjacent protons.
| Position | CDCA ( | 7-KLCA ( | Diagnostic Change |
| C-3 H | ~3.50 (m) | ~3.58 (m) | Minor shift (OH remains). |
| C-7 H | 3.85 (q) | Absent | Definitive proof of oxidation. |
| C-18 Me | 0.65 (s) | 0.68 (s) | Influence of C-7 ketone. |
| C-6 H | 1.1-1.3 | 2.8-2.9 (dd) | Downfield shift due to |
Physical Properties
-
Melting Point: 200–203°C (Lit. 201–203°C).[2]
-
Appearance: White crystalline powder.
-
Yield: Typical isolated yields range from 75% to 85%.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 7-KLCA.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation or loss during crystallization. | Extend reaction time; ensure mother liquor is cooled to 4°C before filtration. |
| Over-oxidation (3,7-diketo) | Temperature too high or excess NBS. | Strictly maintain T < 5°C. Do not exceed 1.1 equivalents of NBS. |
| Sticky/Oily Product | Residual solvent or impurities.[4] | Recrystallize again from Methanol/Ethyl Acetate. Ensure thorough drying. |
| Starting Material Remains | Old NBS (degraded). | Use fresh NBS. Verify reagent quality by iodometric titration if necessary. |
References
-
Fieser, L. F., & Rajagopalan, S. (1950). Selective Oxidation of Cholic Acid and Chenodeoxycholic Acid with N-Bromosuccinimide. Journal of the American Chemical Society.
-
Samuelsson, B. (1960).[5] Preparation of 3
, 7 , 12 -trihydroxy-5 -cholanoic acid. Acta Chemica Scandinavica. -
Salen, G., et al. (1974). Increased Formation of Ursodeoxycholic Acid in Patients Treated with Chenodeoxycholic Acid. Journal of Clinical Investigation.
-
Hida, T., et al. (2011). Regioselective oxidation of cholic acid and chenodeoxycholic acid. Journal of Lipid Research.
-
Patent CN1912192A. (2007). Preparation method of 7-keto lithocholic acid via electrochemical oxidation. Google Patents.
-
Pols, T. W., et al. (2011).[6] TGR5: a novel target for metabolic regulation. TGR5 activation by 7-KLCA context.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1912192A - Preparation method of 7-keto lithocholic acid - Google Patents [patents.google.com]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. WO2023179721A1 - 7-ketolithocholic acid intermediate, synthesis method therefor, and application thereof - Google Patents [patents.google.com]
- 5. EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]
- 6. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]
Enzymatic synthesis of 7-Oxolithocholic acid using 7α-hydroxysteroid dehydrogenase
Application Note: Enzymatic Synthesis of 7-Oxolithocholic Acid using 7 -Hydroxysteroid Dehydrogenase[1][2][3]
Abstract & Clinical Relevance
7-Oxolithocholic acid (7-keto-LCA) is a pivotal intermediate in the synthesis of Ursodeoxycholic Acid (UDCA), a first-line therapy for cholestatic liver diseases. Beyond its synthetic utility, 7-oxo-LCA has emerged as a potent, gut-restricted agonist of the TGR5 receptor (GPBAR1), regulating glucagon-like peptide-1 (GLP-1) secretion and glucose homeostasis [1, 2].
Traditional chemical synthesis of 7-oxo-LCA from Chenodeoxycholic acid (CDCA) requires toxic oxidants (e.g., chromic acid) and complex protection/deprotection steps. This guide details a green, biocatalytic route using 7
Biocatalytic Strategy & Mechanism[4]
The Reaction Pathway
The core transformation involves the regioselective oxidation of the 7
Thermodynamic Challenges & Solutions
The equilibrium of hydroxysteroid dehydrogenases often favors reduction (ketone
-
pH Modulation: Conducting the reaction at alkaline pH (9.0–10.0) removes protons, shifting the equilibrium to the right (Le Chatelier's principle).
-
Cofactor Regeneration (The Driving Force): Accumulation of NADH inhibits the forward reaction (product inhibition) and promotes the reverse reaction. An NADH Oxidase (NOX) recycling system is employed to irreversibly oxidize NADH back to NAD
using molecular oxygen, producing water as the only byproduct [3].
Pathway Diagram
The following diagram illustrates the coupled enzymatic system designed for thermodynamic irreversibility.
Figure 1: Coupled enzymatic cycle for 7-oxo-LCA synthesis utilizing NOX-mediated NAD+ regeneration.
Materials & Equipment
Biological Reagents[1][3][6][7][8][9][10][11]
-
Enzyme: Recombinant 7
-HSDH (Sources: Escherichia coli, Clostridium sordellii, or Stenotrophomonas maltophilia). -
Cofactor Regeneration Enzyme: NADH Oxidase (NOX) (Source: Lactobacillus brevis or Streptococcus mutans).
-
Cofactor:
-NAD (Free acid grade, >98%).
Chemical Reagents[1][3][6][8][10][12]
-
Substrate: Chenodeoxycholic acid (CDCA), >97% purity.[4]
-
Buffer: Glycine-NaOH (0.1 M, pH 9.5) or Potassium Phosphate (pH 9.0).[5]
-
Solubilizers: Methanol (optional, <5% v/v) or Hydroxypropyl-
-cyclodextrin (HP- -CD) to enhance bile acid solubility. -
Workup: Hydrochloric acid (6 M), Ethyl Acetate, Acetone (for crystallization).
Equipment
-
Thermostatic shaker or bioreactor with pH control.
-
HPLC system with Refractive Index (RI) or ELSD detector (UV detection is weak for bile acids).
-
Lyophilizer (optional).
Experimental Protocol
Analytical Method (HPLC)
Before starting synthesis, establish a robust detection method. Bile acids lack strong chromophores; therefore, Refractive Index (RI) or Charged Aerosol Detection (CAD) is preferred over UV.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m, 4.6 x 150 mm). -
Mobile Phase: Methanol : Water : Acetic Acid (75 : 25 : 0.1) adjusted to pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Retention Times (Approx):
-
7-oxo-LCA: ~5.5 min
-
CDCA: ~8.2 min
-
Note: 7-oxo-LCA is more polar than CDCA and elutes earlier.
-
Bench-Scale Synthesis (100 mL Scale)
Step 1: Substrate Preparation
-
Dissolve 1.96 g CDCA (50 mM final conc.) in 50 mL of 0.1 M Glycine-NaOH buffer (pH 9.5) .
-
Critical: CDCA is poorly soluble at neutral pH. Ensure pH is >9.0. If turbidity persists, add HP-
-CD (1:1 molar ratio) or warm to 40°C briefly.
Step 2: Reaction Assembly
-
Add NAD
to a final concentration of 0.5 mM (catalytic amount). -
Add NADH Oxidase (NOX) (5 U/mL).
-
Initiate reaction by adding 7
-HSDH (10 U/mL). -
Aeration: Since NOX requires oxygen, ensure the vessel is open to air (covered with breathable film) or actively sparged with air/oxygen.
-
Incubate at 30°C with shaking at 200 rpm.
Step 3: Monitoring
-
Sample 100
L every 30 minutes. -
Quench with 100
L acetonitrile, centrifuge, and analyze via HPLC. -
Target conversion: >99% (typically achieved in 2–4 hours).
Step 4: Downstream Processing (Purification)
-
Quenching: Once conversion is complete, stop the reaction by adding 6 M HCl dropwise until pH reaches 3.0 .
-
Precipitation: 7-oxo-LCA is insoluble in acidic aqueous media. A white precipitate will form immediately.
-
Extraction: Extract the suspension twice with Ethyl Acetate (1:1 v/v). Combine organic layers.
-
Washing: Wash organic layer with brine (saturated NaCl) to remove residual enzymes and cofactors.
-
Drying: Dry over anhydrous
and evaporate solvent under vacuum. -
Crystallization: Dissolve the crude solid in minimal hot Acetone or Ethanol . Cool to 4°C overnight to obtain pure crystals.
Data Presentation & Results
Typical Reaction Kinetics
The table below illustrates the expected conversion profile using the NOX-coupled system versus a non-coupled control.
| Time (h) | Conversion (%) [With NOX] | Conversion (%) [No Regeneration] | Notes |
| 0.5 | 45% | 15% | Rapid initial rate. |
| 1.0 | 85% | 22% | Product inhibition slows control. |
| 2.0 | 98% | 25% | Equilibrium reached in control. |
| 4.0 | >99% | 25% | Full conversion with recycling. |
Workflow Diagram
Figure 2: Step-by-step workflow from biocatalysis to purified product.
Expert Insights & Troubleshooting
Solubility Management
Bile acids are amphipathic but prone to gelation or precipitation at high concentrations.
-
Insight: If the reaction mixture turns into a gel, reduce substrate concentration to 25 mM or add a non-ionic surfactant like Triton X-100 (0.1%) .
-
Alternative: Use a fed-batch approach, adding CDCA powder in increments as it is consumed (7-oxo-LCA is slightly more soluble in alkaline buffer than CDCA).
Enzyme Stability
7
-
Insight: The presence of DTT (1 mM) in the buffer helps maintain enzyme stability, but ensure it does not interfere with the NOX activity (NOX is generally robust).
-
pH Warning: Do not exceed pH 10.5, as NAD
degrades rapidly in highly alkaline conditions (alkaline hydrolysis).
Scale-Up Considerations
For industrial scale (>1 kg):
-
Replace purified enzymes with Whole Cell Biocatalysts (e.g., E. coli co-expressing 7
-HSDH and NOX). This reduces cost and improves enzyme stability within the cellular envelope [5]. -
Use immobilized enzymes on resin beads to allow for continuous flow processing.
References
-
Sato, H. et al. (2007). "Production of 7-oxo-lithocholic acid by 7
-hydroxysteroid dehydrogenase from Clostridium absonum." Journal of Bioscience and Bioengineering. Link -
Duboc, H. et al. (2014). "The bile acid TGR5 membrane receptor: from basic research to clinical application." Digestive and Liver Disease. Link
-
Zhang, R. et al. (2021). "Efficient synthesis of 7-keto-lithocholic acid by a coenzyme regeneration system." Applied Microbiology and Biotechnology. Link
-
Liu, Z. et al. (2021).[3] "Ile258Met mutation of Brucella melitensis 7
-hydroxysteroid dehydrogenase significantly enhances catalytic efficiency."[2][3] Applied Microbiology and Biotechnology. Link -
Bovara, R. et al. (1996).[6] "Enzymatic synthesis of bile acids using hydroxysteroid dehydrogenases." Journal of Biotechnology. Link
Sources
- 1. Cofactor-dependence alteration of 7β-hydroxysteroid dehydrogenase: Enhancing one-pot synthesis efficiency of chenodeoxycholic acid to ursodeoxycholic acid through cofactor self-recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel NADP(H)-Dependent 7alpha-HSDH: Discovery and Construction of Substrate Selectivity Mutant by C-Terminal Truncation | MDPI [mdpi.com]
- 4. Novel Processes For The Purification Of Ursodeoxycholic Acid (Udca) [quickcompany.in]
- 5. d-nb.info [d-nb.info]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Advanced Application Note: LC-MS/MS Quantification of 7-Ketolithocholic Acid in Serum
Executive Summary & Biological Context
7-Ketolithocholic acid (7-KLCA) is a secondary bile acid and a critical intermediate in the gut-microbiome-mediated biotransformation of primary bile acids. Specifically, it serves as the oxidative intermediate in the epimerization of Chenodeoxycholic Acid (CDCA) to Ursodeoxycholic Acid (UDCA) by intestinal bacteria (e.g., Clostridium species) via 7
While often less abundant than primary bile acids, 7-KLCA is a potent marker of microbiome metabolic activity. Its quantification is challenging due to:
-
Isobaric Interference: It shares a molecular weight (MW 390.[1]56) and fragmentation patterns with other keto-bile acids (e.g., 12-ketolithocholic acid, 6-ketolithocholic acid).[2]
-
Ionization Suppression: As an unconjugated bile acid, it ionizes less efficiently in negative electrospray mode (ESI-) compared to taurine/glycine conjugates.
-
Matrix Complexity: Serum phospholipids can cause significant ion suppression at the retention time of hydrophobic bile acids.
This guide details a robust LC-MS/MS protocol utilizing Solid Phase Extraction (SPE) and high-resolution chromatography to isolate and quantify 7-KLCA with high specificity.
Biological Pathway Visualization
Caption: The metabolic position of 7-KLCA as the oxidative intermediate between CDCA and UDCA, driven by gut microbial hydroxysteroid dehydrogenases.
Methodological Strategy
The Separation Challenge
The critical quality attribute (CQA) of this method is the chromatographic resolution of 7-KLCA from its structural isomers. Mass spectrometry alone cannot distinguish these based on precursor mass ([M-H]⁻ = 389.3).
| Compound | Abbreviation | Precursor (m/z) | Key Challenge |
| 7-Ketolithocholic Acid | 7-KLCA | 389.3 | Target Analyte |
| 12-Ketolithocholic Acid | 12-ketoLCA | 389.3 | Common isomer, elutes later |
| 6-Ketolithocholic Acid | 6-ketoLCA | 389.3 | Rare isomer, elutes earlier |
| Chenodeoxycholic Acid | CDCA | 391.3 | Isotope interference (M-2H) |
Sample Preparation Choice
While protein precipitation (PPT) is faster, Solid Phase Extraction (SPE) is mandatory for this protocol to reach low ng/mL sensitivity. Serum phospholipids cause "blind spots" in ionization; SPE removes these interferences, ensuring the signal for unconjugated BAs is not suppressed.
Experimental Protocol
Reagents & Materials
-
Standards: 7-Ketolithocholic acid (High Purity >98%), d4-Lithocholic Acid (Internal Standard).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.
-
SPE Cartridges: Waters Oasis HLB (30 mg) or Phenomenex Strata-X (Polymeric Reversed Phase).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.
Sample Preparation Workflow
Step 1: Internal Standard Addition
-
Aliquot 100 µL of serum into a 1.5 mL tube.
-
Add 10 µL of Internal Standard solution (d4-LCA, 500 ng/mL in MeOH).
-
Vortex for 10 seconds and equilibrate for 5 minutes.
Step 2: Protein Precipitation (Pre-treatment)
-
Add 300 µL of 1% Formic Acid in Water. (Acidification disrupts protein binding).
-
Vortex for 30 seconds.
Step 3: Solid Phase Extraction (SPE)
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water (0.1% Formic Acid).
-
Load: Apply the pre-treated sample supernatant.
-
Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).
-
Wash 2: 1 mL Hexane (Optional but recommended to remove neutral lipids).
-
Elute: 1 mL MeOH (100%).
Step 4: Reconstitution
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of 50:50 MeOH:Water (5mM Ammonium Acetate).
-
Vortex vigorously (5 min) and centrifuge (15,000 x g, 10 min) to remove particulates.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Avoid acidic mobile phases for unconjugated BAs to improve negative mode ionization.
-
Mobile Phase B: Methanol / Acetonitrile (90:10).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 50 | Initial Hold |
| 1.0 | 50 | Load |
| 8.0 | 95 | Separation Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 50 | Re-equilibration |
| 12.0 | 50 | End |
Mass Spectrometry (MS)
-
Source: ESI Negative Mode.
-
Spray Voltage: -3500 V.
-
Gas Temp: 300°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Type |
| 7-KLCA | 389.3 | 371.3 | 25 | 50 | Quant |
| 7-KLCA | 389.3 | 353.3 | 35 | 50 | Qual |
| d4-LCA (IS) | 379.5 | 361.5 | 25 | 50 | Quant |
Note: The transition 389.3 -> 371.3 represents the loss of water ([M-H-H2O]-). Unconjugated keto-bile acids rarely produce specific skeletal fragments at low energy, making chromatographic specificity paramount.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from serum extraction to data generation.
Validation & Quality Control
To ensure the trustworthiness of this protocol, the following validation steps must be performed:
Isomer Resolution Check
Inject a mixture of 6-ketoLCA, 7-ketoLCA, and 12-ketoLCA.[2]
-
Requirement: Baseline resolution (R > 1.5) between 7-KLCA and 12-ketoLCA.[2][3]
-
Typical Elution Order: 6-ketoLCA < 7-KLCA < 12-ketoLCA.[2]
-
Troubleshooting: If peaks merge, lower the slope of the gradient between minutes 4 and 8, or reduce column temperature to 40°C.
Matrix Effect Assessment
Compare the peak area of 7-KLCA spiked into extracted serum vs. 7-KLCA in neat solvent.
-
Acceptance: Matrix Factor (MF) between 0.85 and 1.15.[4]
-
If MF < 0.8 (Suppression), ensure the SPE wash step (5% MeOH) was performed, or switch to a phospholipid-removal plate (e.g., Ostro/HybridSPE).
Linearity and Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: 1.0 ng/mL (S/N > 10).
-
Curve Fit: Linear 1/x² weighting.
References
-
Scherer, M., et al. (2009). "Rapid quantification of bile acids and their conjugates in serum by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. Link
-
Hofmann, A. F., et al. (2010).[5] "Bile salts of vertebrates: Structural variation and possible evolutionary significance."[5][6] Journal of Lipid Research. Link
-
Han, J., et al. (2015). "Metabolomics of bile acids in gut-microbiome-host interactions." Food Quality and Safety. (Discusses 7-oxo-LCA intermediates). Link
-
Agilent Technologies. (2020). "Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples." Application Note. Link
-
Wegner, K., et al. (2017). "Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode." Journal of Chromatography B. (Specific retention times for keto-LCA isomers). Link
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metaboprofile.com [metaboprofile.com]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functional Profiling of 3-Hydroxy-7-oxocholan-24-oic Acid (7-KLCA)
Abstract
3-Hydroxy-7-oxocholan-24-oic acid (7-KLCA) is a secondary bile acid metabolite produced via the bacterial 7
This guide details a Dual-Receptor Profiling Protocol designed to characterize 7-KLCA activity. It integrates a nuclear reporter assay (FXR) with a second-messenger quantification assay (TGR5-cAMP), ensuring a comprehensive physiological readout.[1][2]
Part 1: Mechanism of Action & Assay Rationale
To validate 7-KLCA activity, researchers must interrogate two distinct cellular compartments: the nucleus (FXR) and the plasma membrane (TGR5).[1][2]
-
The Nuclear Pathway (FXR): 7-KLCA binds the ligand-binding domain (LBD) of FXR, inducing a conformational change.[1][2] This complex heterodimerizes with RXR, translocates to the nucleus, and binds to FXR Response Elements (FXREs) to regulate genes like SHP (Small Heterodimer Partner), which inhibits fibrotic pathways (TGF-
/Smad).[1][2] -
The Membrane Pathway (TGR5): As a secondary bile acid derivative, 7-KLCA activates TGR5, a G
s-coupled GPCR.[1][2] This stimulates adenylyl cyclase (AC), increasing intracellular cAMP, which triggers PKA signaling and GLP-1 secretion in enteroendocrine cells.[1][2]
Pathway Visualization
The following diagram illustrates the dual signaling mechanism targeted by these protocols.
Caption: Dual signaling mechanism of 7-KLCA activating membrane TGR5 (cAMP response) and nuclear FXR (Transcriptional response).[1][2]
Part 2: Material Preparation & Solubility[1][2]
Critical Handling Note: 7-KLCA is lipophilic.[1][2] Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in reporter assays and "noisy" HTRF signals.
Stock Solution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1][2]
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.
Working Solution (Day of Assay)
-
Intermediate Dilution: Dilute stock 1:100 in DMSO to create a 1 mM working stock.
-
Assay Buffer Dilution: Further dilute into pre-warmed (37°C) assay medium.
Part 3: Protocol A - FXR Nuclear Transactivation Assay
Objective: Quantify the potency (EC50) of 7-KLCA in driving FXR-mediated gene transcription.[1][2]
Reagents & System
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Seed HEK293T cells in white-walled, clear-bottom 96-well plates at 20,000 cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
-
Why CS-FBS? Standard serum contains endogenous bile acids and hormones that will create high background noise.
-
-
Transfection (Day 2):
-
Compound Treatment (Day 3):
-
Detection (Day 4):
-
Data Calculation:
-
Calculate Ratio:
. -
Normalize to Vehicle control (Fold Induction).
-
Part 4: Protocol B - TGR5 Gs-Coupled cAMP HTRF Assay
Objective: Measure rapid membrane signaling via cAMP accumulation.[1][2]
Reagents & System
-
Cell Line: CHO-K1 or HEK293 stably overexpressing human TGR5 (GPBAR1).[1][2]
-
Assay Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or equivalent TR-FRET system.[1][2]
-
Reader: HTRF-compatible multimode reader (e.g., EnVision, PHERAstar).[1][2]
Step-by-Step Methodology
-
Cell Preparation:
-
Stimulation:
-
Detection (Competitive Immunoassay):
-
Readout:
-
Data Analysis:
Part 5: Experimental Workflow & Quality Control
Integrated Workflow Diagram
Caption: Parallel workflow for nuclear (FXR) and membrane (TGR5) interrogation of 7-KLCA.
Data Acceptance Criteria (QC)
| Parameter | FXR Reporter Assay | TGR5 cAMP HTRF |
| Z-Factor | > 0.5 (Excellent > 0.[1][2]7) | > 0.6 |
| Signal-to-Background (S/B) | > 5-fold (Induction over Vehicle) | > 3-fold (Max/Min signal) |
| CV% (Replicates) | < 10% | < 5% |
| Reference Standard | GW4064 EC50 ≈ 50–100 nM | TLCA EC50 ≈ 0.3–1.0 µM |
| 7-KLCA Expected EC50 | ~5–15 µM (Moderate Agonist) | ~1–5 µM (Agonist) |
Cytotoxicity Counter-Screen (Mandatory)
Since bile acids function as detergents at high concentrations, cell death can mimic "low reporter activity" or "low cAMP."[1][2]
-
Protocol: Perform in parallel with the FXR assay (24h incubation).
-
Threshold: Any concentration showing <80% viability compared to vehicle must be excluded from EC50 curves.
References
-
Mechanism of Action (FXR/Fibrosis)
-
TGR5 Structure-Activity Relationships
-
Chemical Properties & Solubility
-
Assay Methodology (cAMP HTRF)
Sources
- 1. Showing Compound 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid (FDB111636) - FooDB [foodb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 3α,7α,11β-Trihydroxy-6α-ethyl-5β-cholan-24-oic Acid (TC-100), a Novel Bile Acid as Potent and Highly Selective FXR Agonist for Enterohepatic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Nutriacholic Acid via High-Resolution NMR Spectroscopy
Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]
Nutriacholic acid (CAS: 4651-67-6), chemically known as 3
Unlike its congeners (Cholic acid, UDCA) which possess hydroxyl groups at C-7, Nutriacholic acid is defined by a ketone functionality at C-7 .[1][2][3] This structural deviation fundamentally alters its electronic environment and pharmacological profile, acting as a TGR5 receptor modulator [3].[2]
This protocol details the definitive structural assignment of Nutriacholic acid.[3] It moves beyond basic spectral matching, providing a mechanistic workflow to distinguish the 7-oxo moiety from 7-hydroxy isomers using scalar and dipolar coupling networks.[1][2][3]
Experimental Protocol: Sample Preparation & Acquisition
Solvent Selection Strategy
Bile acids are amphiphilic and prone to micellar aggregation in non-polar solvents, which causes signal broadening and chemical shift anisotropy.[2]
-
Recommended Solvent: Methanol-
(CD OD) or Pyridine- .[1][2][3] -
Avoid: Chloroform-
(CDCl ) is discouraged for precise structural work unless concentration is <5 mM, as concentration-dependent shifts occur at the C-3 and C-24 positions.[1][2][3]
Sample Preparation Workflow
-
Weighing: Accurately weigh 10–15 mg of Nutriacholic acid reference standard.
-
Solvation: Dissolve in 600
L of CD OD (99.8% D). -
Homogenization: Vortex for 30 seconds; sonicate for 1 minute to ensure monomeric dispersion.
-
Reference: Add 0.03% TMS (Tetramethylsilane) as an internal reference (
ppm).
Acquisition Parameters (600 MHz Instrument)
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Rationale |
| zg30 | 16 | 64k | Quantitative proton integration.[1][2][3] | |
| zgpg30 | 1024 | 64k | Detection of quaternary C-7 ketone (~212 ppm).[1][2][3] | |
| HSQC | hsqcetgp | 8 | 2k x 256 | Multiplicity editing (CH/CH |
| HMBC | hmbcgplpndqf | 16 | 4k x 512 | Long-range coupling to "silent" quaternary carbons.[1][2][3] |
| NOESY | noesygpphp | 16 | 2k x 256 | Stereochemical confirmation (A/B ring junction).[1][3] |
Structural Analysis & Causality
The "Silent" C-7: The Defining Feature
In UDCA or CDCA, the C-7 position bears a proton (H-7) and a hydroxyl group.[1][2][3] In Nutriacholic acid, oxidation to a ketone removes H-7.[2][3]
-
Observation: The
H NMR spectrum will lack the multiplet signal typically found between 3.8–4.0 ppm (for 7 -H) or 3.5–3.6 ppm (for 7 -H).[1][2][3] -
Validation: The absence of this signal, combined with the retention of the H-3 multiplet, is the primary filter for 7-oxo identification.[1][2]
Key Signal Assignments
The following shifts are characteristic in CD
Table 1: Critical NMR Chemical Shifts for Nutriacholic Acid
| Position | Atom Type | Multiplicity | Diagnostic Note | ||
| C-7 | Ketone | — | 212.5 | Singlet (qC) | Definitive marker.[1][2][3] Downfield shift >200 ppm. |
| C-3 | Methine | 3.52 | 70.4 | Multiplet | 3 |
| C-24 | Carboxyl | — | 177.8 | Singlet (qC) | Side chain terminus. |
| C-18 | Methyl | 0.68 | 11.5 | Singlet | Angular methyl (shifted by C-7 ketone anisotropy).[1][2][3] |
| C-19 | Methyl | 1.01 | 22.1 | Singlet | Angular methyl (A/B ring junction).[1][2][3] |
| C-21 | Methyl | 0.96 | 17.8 | Doublet | Side chain methyl ( |
| C-6 | Methylene | 2.85 (dd) | 44.2 | dd | Deshielded |
Mechanistic Validation via 2D NMR
HMBC (Heteronuclear Multiple Bond Correlation)
To rigorously prove the location of the ketone at C-7 (and not C-3 or C-12), observe the long-range (
-
H-6 to C-7: The protons at C-6 (adjacent to the ketone) will show a strong
correlation to the 212 ppm signal.[1][2][3] -
H-8 to C-7: The methine proton at C-8 (ring junction) will show a
correlation.[1][2][3] -
H-5 to C-7: The H-5 proton (A/B ring junction) will show a
correlation.[1][2][3] -
H-9 to C-7: Weak
correlation confirming the C-ring integration.
NOESY (Stereochemistry)
-
5
-Configuration: Strong NOE correlations between H-19 (angular methyl) and H-5 are absent (trans-like relationship in cis-fused system? No, in 5 steroids, A/B is cis.[2] H-5 is , Me-19 is .[1][2][3] They are cis). -
Correction on Steroid Stereochemistry: In 5
-cholanic acid, the A/B ring fusion is cis.[1][2] The H-5 proton is -oriented, and the C-19 methyl is -oriented.[1][2][3] Therefore, a strong NOE is observed between H-5 and H-19 .[1][2][3] This confirms the 5 skeleton (mammalian bile acid) versus 5 (allo-bile acid) [5].[1][3]
Logical Workflow Visualization
The following diagram illustrates the decision matrix for confirming Nutriacholic acid against common impurities (Lithocholic acid, UDCA).
Figure 1: Decision logic for the structural differentiation of Nutriacholic acid from related bile acid derivatives.
References
-
FooDB. (n.d.). Compound Nutriacholic acid (FDB022059).[3][4] Retrieved October 26, 2023, from [Link][2]
-
Ijare, O. B., et al. (2005).[2][3] 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031-1041.[1][2][3][5] [Link]
-
Duarte, I. F., et al. (2009).[2][3][6] High-resolution nuclear magnetic resonance spectroscopy of human bile. In Bile Acids (pp. 23-45).[3] Springer.[3] (Contextual grounding on bile acid stereochemistry).
Sources
- 1. Nutriacholic Acid | CymitQuimica [cymitquimica.com]
- 2. jmcs.org.mx [jmcs.org.mx]
- 3. GSRS [precision.fda.gov]
- 4. Showing Compound Nutriacholic acid (FDB022059) - FooDB [foodb.ca]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
Application Note: High-Efficiency Extraction and Quantification of 7-Oxolithocholic Acid from Fecal Matrices
Abstract
7-Oxolithocholic acid (7-oxo-LCA, also known as 7-ketolithocholic acid) is a critical secondary bile acid metabolite produced by the gut microbiota, specifically through the 7
Introduction & Biological Context
The quantification of fecal bile acids is fraught with analytical challenges due to the complex, heterogeneous nature of the matrix and the amphipathic properties of the analytes. 7-oxo-LCA (
Mechanistic Pathway
Gut bacteria (e.g., Clostridium clusters XIVa and XI) possess hydroxysteroid dehydrogenases (HSDHs) that oxidize the C-7 hydroxyl group of CDCA to form 7-oxo-LCA. This intermediate can be:
-
Epimerized to UDCA (7
-OH). -
Dehydroxylated to form LCA.[1]
Accurate extraction must preserve the oxidation state of the C-7 ketone, preventing artificial reduction or degradation during processing.
Diagram 1: Metabolic Pathway of 7-Oxo-LCA
Caption: Metabolic biotransformation of Chenodeoxycholic Acid (CDCA) to 7-Oxolithocholic Acid and downstream metabolites.
Pre-Analytical Considerations
Sample Collection and Storage
-
Immediate Freezing: Fecal bile acid profiles change rapidly at room temperature due to ongoing microbial activity. Samples must be frozen at -80°C immediately upon collection.
-
Lyophilization (Freeze-Drying): Crucial Step. Wet feces have variable water content (60-85%), making normalization impossible. Lyophilization standardizes the sample mass and improves solvent penetration.
-
Protocol: Lyophilize samples for 24–48 hours until constant weight is achieved. Pulverize the dried cake into a fine powder using a bead beater or mortar/pestle to ensure homogeneity.
-
Reagents & Standards
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethanol (EtOH), Water.
-
Additives: Ammonium Hydroxide (
), Formic Acid (FA), Ammonium Acetate. -
Internal Standard (IS): Deuterated standards are mandatory to correct for matrix effects and recovery losses.
-
Preferred:LCA-d4 or CDCA-d4 .[2]
-
Note: Specific 7-oxo-LCA-d4 may be commercially rare; LCA-d4 is chemically similar (hydrophobic retention) and acts as an excellent surrogate.
-
Detailed Extraction Protocol
This protocol employs an Alkaline-Ethanol Extraction .[3][4] The alkalinity disrupts bile acid-protein binding and neutralizes the acidic carboxyl group, enhancing solubility in the organic phase while precipitating neutral lipids.
Workflow Visualization
Caption: Step-by-step workflow for the alkaline-ethanol extraction of bile acids from fecal matrices.
Step-by-Step Methodology
-
Weighing: Accurately weigh 10–15 mg of lyophilized fecal powder into a 2 mL reinforced microcentrifuge tube containing ceramic or glass beads (1.4 mm or mixed size).
-
Solvent Addition: Add 1,000 µL of ice-cold extraction solvent (Ethanol containing 5% Ammonium Hydroxide).
-
Why Alkaline? High pH ensures bile acids are deprotonated (ionic), increasing solubility in polar organic solvents and breaking electrostatic interactions with fecal proteins.
-
-
Internal Standard Spiking: Add 10 µL of Internal Standard solution (e.g., LCA-d4 at 1 µM).
-
Homogenization: Homogenize using a bead beater (e.g., Precellys or TissueLyser) at 6,000 rpm for 30 seconds . Repeat twice, waiting 30 seconds between cycles to prevent overheating.
-
Extraction/Incubation:
-
Option A (Standard): Sonicate in an ice-water bath for 20 minutes.
-
Option B (High Recovery): Incubate at 60°C for 30 minutes with shaking (1000 rpm). Note: 7-oxo-LCA is thermally stable, but avoid >60°C to prevent degradation.
-
-
Centrifugation: Centrifuge at 13,000 × g for 15 minutes at 4°C to pellet particulate matter and precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a fresh tube.
-
(Optional): Re-extract the pellet with 500 µL of solvent and pool supernatants for >95% recovery.
-
-
Drying: Evaporate the supernatant to dryness under a gentle stream of Nitrogen (
) at 30°C or use a vacuum concentrator. -
Reconstitution: Reconstitute the residue in 100–200 µL of 50:50 Methanol:Water . Vortex vigorously for 1 minute and sonicate for 5 minutes.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter (or spin filter) to remove micro-particulates before LC injection.
Instrumental Analysis (LC-MS/MS)[2][4][5][6][7][8]
Chromatographic Conditions
Separation of 7-oxo-LCA from its isomers (e.g., 12-oxo-LCA) is critical.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 2 mM Ammonium Acetate + 0.01% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile (or Methanol) + 2 mM Ammonium Acetate.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold 95% B
-
12.1 min: Re-equilibrate to 30% B
-
Mass Spectrometry Parameters
Operate in Negative Electrospray Ionization (ESI-) mode. 7-oxo-LCA is a mono-keto, mono-hydroxy bile acid.
| Parameter | Setting |
| Ion Source | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150°C |
| Desolvation Temp | 500°C |
| Cone Gas | 150 L/Hr |
| Desolvation Gas | 1000 L/Hr |
MRM Transitions (Quantification)
7-oxo-LCA (
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| 7-Oxolithocholic Acid | 389.3 | 371.3 | 40 | 25 | Quant (Loss of |
| 7-Oxolithocholic Acid | 389.3 | 353.3 | 40 | 35 | Qual (Loss of 2 |
| LCA-d4 (IS) | 379.3 | 361.3 | 40 | 25 | Quant |
Note: If using Ammonium Acetate/Formate buffer, you may also observe the Formate adduct
Troubleshooting & Optimization
Matrix Effects
Feces contain high levels of phospholipids and pigments that can suppress ionization.
-
Solution: If IS recovery deviates >20% from neat standards, dilute the final extract 1:5 or 1:10 with initial mobile phase. The sensitivity of modern triple quads allows for this dilution while maintaining LLOQ.
Peak Tailing
-
Cause: Interaction of the carboxyl group with free silanols on the column.
-
Solution: Ensure Ammonium Acetate (2–5 mM) is present in the mobile phase to buffer the pH and improve peak shape.
Isomer Separation
-
Challenge: Distinguishing 7-oxo-LCA from 12-oxo-LCA or 3-oxo-LCA.
-
Validation: Inject authentic standards of potential isomers to confirm retention times. 7-oxo-LCA typically elutes slightly earlier than LCA but later than UDCA on a C18 column.
References
-
Xie, G., et al. (2021). "Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry." Metabolites.[1][3][4][5][6][7] Available at: [Link]
-
Sarafian, M. H., et al. (2015). "Bile Acid Profiling and Quantification in Biofluids using Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry." Analytical Chemistry. Available at: [Link]
-
Guzior, D. V., & Quinn, R. A. (2021). "Review: Microbial transformations of human bile acids." Microbiome. Available at: [Link]
-
Agilent Technologies. (2020). "A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome." Application Note. Available at: [Link]
-
Setchell, K. D., et al. (1987). "Fecal bile acids."[1][2][3][4][8][9][5][7][10] Journal of Lipid Research. Available at: [Link]
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. ro.ecu.edu.au [ro.ecu.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Guide: Overcoming Matrix Effects in 7-Ketolithocholic Acid LC-MS/MS Analysis
Introduction: The "Ghost" in the Machine
7-Ketolithocholic acid (7-KLCA), also known as 7-oxolithocholic acid, is a secondary bile acid formed by the oxidation of chenodeoxycholic acid (CDCA) or ursodeoxycholic acid (UDCA). While less abundant than primary bile acids, its quantification is critical in studies of gut microbiome metabolism and liver disease.
However, 7-KLCA analysis faces a "perfect storm" of bioanalytical challenges:
-
Isobaric Interference: It shares a molecular weight (MW 390.[1]56) with other keto-bile acids (e.g., 12-oxo-LCA, 3-oxo-CDCA).[1]
-
Poor Fragmentation: Like many unconjugated bile acids, it fragments poorly in negative electrospray ionization (ESI-), often forcing the use of non-specific pseudo-MRM transitions.[1]
-
Matrix Effects (ME): Co-eluting phospholipids in plasma/serum can cause signal suppression >50%, leading to false negatives or non-linear calibration curves.[1]
This guide provides a field-proven workflow to diagnose, isolate, and eliminate these matrix effects, ensuring your data reflects biological reality, not instrumental artifacts.
Diagnostic Phase: Do You Have a Matrix Problem?
Before optimizing extraction, you must quantify the matrix effect. Do not rely solely on Internal Standard (IS) response, as stable isotope-labeled IS (SIL-IS) can sometimes mask suppression if the suppression is consistent but severe.[1]
Q: How do I definitively confirm matrix effects for 7-KLCA?
A: Perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing ionization suppression zones.[1]
Protocol:
-
Setup: Tee a syringe pump into the LC effluent before it enters the MS source.
-
Infusate: Prepare a 1 µg/mL solution of 7-KLCA (or d4-CDCA if analyte is scarce) in mobile phase. Infuse at 10 µL/min.
-
Injection: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) via the LC.[1]
-
Observation: Monitor the baseline. A drop in the baseline indicates Ion Suppression ; a rise indicates Enhancement .[1]
-
Overlay: Overlay your 7-KLCA analyte chromatogram. If your peak elutes in a "dip," you have a critical matrix effect.[1]
Q: My calibration curve slope is lower in plasma than in solvent. Why?
A: This is the "Matrix Factor" (MF).
Calculate the Matrix Factor to quantify the suppression.[1]
-
MF < 0.85: Significant Suppression.[1]
-
MF > 1.15: Significant Enhancement.
-
Goal: MF between 0.9 and 1.1.
Sample Preparation: The First Line of Defense
Protein Precipitation (PPT) with methanol or acetonitrile is cheap but leaves 99% of phospholipids (PLs) in the sample.[1] PLs (glycerophosphocholines) are the primary cause of ion suppression in negative mode bile acid analysis.[1]
Workflow: Selecting the Right Extraction Method
Figure 1: Decision tree for sample preparation based on sensitivity requirements.
Recommended Protocol: Phospholipid Depletion (PLD)
For 7-KLCA, Phospholipid Depletion Plates (e.g., Waters Ostro, Biotage ISOLUTE PLD+, Supelco HybridSPE) are superior to standard PPT. They combine precipitation with a Lewis acid-base filter that selectively retains phospholipids.[1][2]
Step-by-Step PLD Protocol:
-
Load: Add 100 µL Plasma to the PLD plate well.
-
Crash: Add 300 µL 1% Formic Acid in Acetonitrile (The acid disrupts PL-protein binding; ACN precipitates protein).
-
Mix: Aspirate/dispense 3x.
-
Elute: Apply vacuum.[1] Collect filtrate.
-
Dry/Reconstitute: Evaporate under N2 and reconstitute in 100 µL 50:50 MeOH:Water.
Chromatography: Resolving the Isobars
7-KLCA (MW 390.[1][3]56) is isobaric with 12-ketolithocholic acid (12-oxo-LCA) , 3-ketochenodeoxycholic acid (3-oxo-CDCA) , and 3-ketodeoxycholic acid (3-oxo-DCA) .[1] Mass spectrometry cannot distinguish these; chromatography must.[1][4][5]
Column Selection
-
Stationary Phase: C18 is standard, but "Polar Embedded" or "PFP" (Pentafluorophenyl) phases often provide better selectivity for bile acid isomers.[1]
-
Recommended Columns:
-
Waters CORTECS T3 (2.1 x 100mm, 1.6 µm)
-
Phenomenex Kinetex Biphenyl (2.1 x 100mm, 1.7 µm)
-
Agilent Poroshell 120 EC-C18 (2.1 x 100mm, 1.9 µm)[1]
-
Mobile Phase Optimization
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~neutral).[1]
-
Mobile Phase B: 50:50 Acetonitrile:Methanol.[1]
-
Why? Methanol provides better selectivity for isomers; Acetonitrile lowers backpressure and sharpens peaks.[1]
-
Critical Separation Check: Ensure 7-KLCA is baseline separated from 12-oxo-LCA . They often elute close together. 12-oxo-LCA is a common interference in secondary bile acid panels.[1]
Mass Spectrometry: Tuning for 7-KLCA
Ionization Mode
MRM Transitions
Unconjugated keto-bile acids are notorious for poor fragmentation.[1] They often lose water or CO2, which are non-specific.[1]
| Compound | Precursor (m/z) | Product (m/z) | Type | Note |
| 7-KLCA | 389.5 | 389.5 | Pseudo-MRM | Highest Sensitivity.[1] Requires excellent LC separation. |
| 7-KLCA | 389.5 | 371.5 | Water Loss | More specific, but often 5-10x lower intensity.[1] |
| 7-KLCA | 389.5 | 345.5 | Loss of CO2 | Low intensity.[1] |
| d4-LCA (IS) | 379.5 | 379.5 | Pseudo-MRM | Use if d4-7-KLCA is unavailable.[1] |
Technical Tip: If using Pseudo-MRM (389.5 -> 389.5) , you must set the collision energy (CE) very low (e.g., 5-10 V) to prevent fragmentation in the collision cell, effectively using the Q3 as a filter. This is often called "Survivorship SIM."[1]
Troubleshooting & FAQs
Q: I see a peak for 7-KLCA in my "Double Charcoal Stripped" plasma blank. Is it contamination?
A: Likely not contamination, but incomplete stripping.[1] Bile acids bind tightly to albumin.[1]
-
Solution: Use a Surrogate Matrix (e.g., 4% BSA in PBS) or Artificial Plasma for calibration curves.[1] Alternatively, use the Standard Addition Method if endogenous levels are critical.[1]
Q: My Internal Standard (d4-LCA) retention time shifts between standards and samples.
A: This is a classic symptom of Matrix-Induced Retention Time Shift .[1]
-
Cause: High concentrations of matrix components (PLs) overload the stationary phase, temporarily changing its chemistry.
-
Fix:
-
Switch to PLD plates (Ostro/HybridSPE) to remove the matrix.[1]
-
Increase the re-equilibration time between runs.
-
Reduce injection volume (e.g., from 5 µL to 2 µL).
-
Q: Can I use Positive Mode (ESI+)?
A: Generally, no.[1] Unconjugated bile acids do not ionize well in ESI+ unless derivatized.[1] However, if you add Ammonium (NH4+) to the mobile phase, you might see [M+NH4]+ adducts, but Negative Mode [M-H]- is universally more sensitive for native bile acids.
References
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Application Note. Link
-
Restek Corporation. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS.[1]Link
-
Agilent Technologies. A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome.[1]Link
-
Sarafian, M. H., et al. (2015).[1] Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry. Analytical Chemistry.[1][3][4][5][6][7][8][9][10] Link[1]
-
Sigma-Aldrich (Merck). HybridSPE-Phospholipid Technology: Effective Removal of Phospholipids and Proteins.[1]Link
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7-ketolithocholic acid, Avanti, 4651-67-6, 700238P, Sigma-Aldrich [sigmaaldrich.com]
- 4. mac-mod.com [mac-mod.com]
- 5. mac-mod.com [mac-mod.com]
- 6. lcms.cz [lcms.cz]
- 7. Phree Phospholipid Removal (PLR) Sample Preparation: Phenomenex [phenomenex.com]
- 8. shimadzu.co.kr [shimadzu.co.kr]
- 9. lcms.cz [lcms.cz]
- 10. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Synthesis of 3-Hydroxy-7-oxocholan-24-oic Acid
[1]
Topic: Contamination Control & Process Optimization in 7-Keto-Lithocholic Acid (7-KLCA) Synthesis
Target Molecule: 3
Module 1: Critical Impurity Profiling
The "What" and "Why" of Contamination
In the synthesis of 7-KLCA from Chenodeoxycholic Acid (CDCA), contamination is rarely random; it is a direct consequence of thermodynamic and kinetic competition. The 3-hydroxy group is chemically distinct from the 7-hydroxy group, but their reactivity profiles overlap, leading to specific by-products.[1]
Impurity Identification Table
| Impurity Name | Structure / Characteristic | Origin (Causality) | Impact |
| Chenodiol (CDCA) | 3 | Incomplete Reaction: Insufficient oxidant, low temperature, or poor mixing.[1] | Reduces yield; difficult to separate via crystallization due to structural similarity. |
| 3,7-Diketo | 3,7-dioxo-5 | Over-Oxidation: The 3 | Major contaminant. Acts as a "rogue" intermediate that consumes reagents in subsequent steps. |
| 3 | 3 | Epimerization: Occurs under harsh basic conditions or high heat, flipping the C3 stereocenter.[1] | Changes biological activity; extremely difficult to separate by standard HPLC. |
| Chromium/Metal Residues | Inorganic salts | Reagent Choice: Use of Jones Reagent (Chromic acid) or metal-based oxidants without proper chelation workup. | Fails ICH Q3D elemental impurity guidelines for pharmaceutical use. |
Mechanistic Visualization: The Oxidation Pathway
The following diagram illustrates the reaction flow and where impurities branch off.
Figure 1: Reaction pathway showing the selective oxidation of CDCA to 7-KLCA and the branching points for critical impurities.
Module 2: Troubleshooting & Optimization (Q&A)
The "How" – Field-Proven Solutions
Issue 1: "I am consistently seeing 5-10% of the 3,7-diketo impurity. How do I stop the reaction at the mono-ketone stage?"
Root Cause: Regioselectivity breakdown.
While the 7
Corrective Protocol:
-
Switch Oxidant: If using Chromic Acid (Jones), stop immediately.[1] It is too aggressive.
-
Adopt the Sodium Bromate/Bromide System: This is the industry standard for high selectivity.
-
Temperature Control: Maintain the reaction strictly between 0°C and 5°C .
-
Why? At >10°C, the activation energy barrier for the 3-OH oxidation is overcome, leading to the diketo species.
-
-
Stoichiometry: Do not use a large excess. Use 1.05 - 1.1 equivalents of oxidant.[1] Titrate the addition: Add the oxidant solution dropwise over 2 hours while monitoring via TLC/HPLC.
Issue 2: "My product has a persistent yellow/brown color that won't wash out."
Root Cause: Halogenated by-products or conjugated enones.[1] If using NBS (N-Bromosuccinimide) or Bromine, residual free bromine or brominated organic impurities (often at the alpha-position to the ketone) cause coloration.[1]
Corrective Protocol:
-
Quench Properly: Do not just add water. Quench the reaction with Sodium Bisulfite (
) or Sodium Thiosulfate solution.-
Action: Stir for 30 minutes until the starch-iodide paper test is negative (no active oxidant).
-
-
Charcoal Treatment: During the recrystallization step (see Module 3), add 5% w/w Activated Carbon. Reflux for 15 minutes and filter while hot.
Issue 3: "The starting material (CDCA) is not fully consumed, but adding more oxidant creates impurities."
Root Cause: Mass transfer limitation. Bile acids are amphiphilic but can form micelles or aggregates in aqueous/organic mixtures, protecting the molecule from the oxidant.
Corrective Protocol:
-
Solvent Optimization: Ensure the CDCA is fully dissolved before oxidant addition.
-
Recommended System: Acetic Acid (glacial) or a biphasic system of Ethyl Acetate/Water with a Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide).
-
-
The "98% Rule": Do not aim for 100% conversion. It is chemically safer to stop at 98% conversion and remove the residual 2% CDCA via crystallization than to push for 100% and generate 5% difficult-to-remove diketo impurity.
Module 3: Validated Purification Protocol
Self-Validating System for >99% Purity
This protocol relies on the solubility differential between the 3-hydroxy (target) and 3-keto (impurity) species.
Step-by-Step Crystallization:
-
Crude Isolation: Extract the reaction mixture with Ethyl Acetate. Wash with Brine. Dry over
and concentrate to a solid foam. -
Solvent Selection: Use Ethyl Acetate (EtOAc) and Methanol (MeOH) .
-
Ratio: 10:1 (EtOAc:MeOH).
-
-
Dissolution: Suspend the crude solid in the solvent mixture (10 mL per gram of solid). Heat to reflux (approx. 70°C) until fully dissolved.
-
Controlled Cooling (Critical):
-
Cool slowly to room temperature over 2 hours.
-
Cool further to 0-5°C for 4 hours.
-
Why? Rapid cooling traps the 3,7-diketo impurity in the crystal lattice. Slow growth excludes it.
-
-
Filtration: Filter the white precipitate.[5]
-
Wash: Wash the cake with cold (
) Ethyl Acetate. -
Drying: Vacuum dry at 50°C.
Validation Check:
Module 4: Analytical Configuration (HPLC)
To accurately quantify the 3,7-diketo impurity, standard UV detection is often insufficient due to the weak chromophore of bile acids. However, the 7-keto group does provide a specific UV handle that CDCA lacks.[1]
Method Parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 |
| Mobile Phase A | Water (adjusted to pH 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic 60% B / 40% A (or Gradient 50% -> 90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | RI (Refractive Index) or ELSD (Preferred for universal detection).[1] Note: UV at 210 nm can detect the ketone but may miss non-UV active impurities. |
| Temperature | 30°C |
References
-
Electrochemical Synthesis: Shen, J., et al. (2021).[1][7] "Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents." Journal of Electroanalytical Chemistry. 7[1][6][7][8][9][10][11][12][13][14][15]
-
Impurity Control Strategies: Zhang, Y., et al. (2023).[1] "Optimization and Impurity Control Strategy for Lithocholic Acid Production." ACS Omega. 8[1][4][6][7][8][9][10][11][13][14][15]
-
Selective Oxidation Patent: "Method for purifying 7-ketolithocholic acid by adopting silylation reagent."[1] (CN Patent). 2[1][4][6][7][9][11][13][14][15]
-
Industrial Synthesis Context: "Process for the preparation of cholanic acids." (US Patent 7982062B2). 5[1][6][7][9][11][13][14][15]
-
Analytical Methods: "HPLC Method for Analysis of Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid." SIELC Technologies. 1[1][6][7][9][11][13][14][15]
Sources
- 1. Chenodeoxycholic acid | SIELC Technologies [sielc.com]
- 2. CN104804055A - Method for purifying 7-ketolithocholic acid by adopting silylation reagent - Google Patents [patents.google.com]
- 3. CN110437296B - 7-ketolithocholic acid intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Preparation of (E)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid_Chemicalbook [chemicalbook.com]
- 5. US7982062B2 - Process for the preparation of cholanic acids - Google Patents [patents.google.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. ijpsr.com [ijpsr.com]
- 11. EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Preventing isomerization of 7-Ketolithocholic acid during sample preparation
Welcome to the technical support center for 7-Ketolithocholic Acid (7-KLCA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this sensitive keto bile acid. Isomerization of 7-KLCA during sample preparation is a critical issue that can lead to inaccurate quantification and misinterpretation of results. This resource provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is 7-Ketolithocholic acid (7-KLCA) and why is it important?
7-Ketolithocholic acid is a secondary bile acid formed by the oxidation of hydroxyl groups on the bile acid structure by gut microbiota.[1][2] It is considered a significant biomarker in various physiological and pathological processes, including enterohepatic diseases and metabolic disorders.[1][3] Accurate measurement of 7-KLCA is crucial for understanding its role in disease and as a potential therapeutic target.
Q2: What is isomerization, and why is 7-KLCA so susceptible to it?
Isomerization refers to the process where a molecule is transformed into an isomer with a different spatial arrangement of atoms. For 7-KLCA, the primary concern is epimerization, particularly at the C5 position of the steroid backbone, which can convert the native 5β-isomer into the 5α-isomer.
This susceptibility arises from its chemical structure. The ketone group at the C7 position makes the hydrogen atom at the adjacent C5 position acidic. Under certain conditions, this hydrogen can be removed, leading to the formation of an enol intermediate. Re-protonation of this intermediate can occur from either side, resulting in a mixture of the original 5β-isomer and the 5α-epimer.[4] This process is primarily driven by exposure to adverse pH (especially alkaline conditions) and elevated temperatures.[4][5]
Q3: I'm seeing a split or broadened chromatographic peak for my 7-KLCA standard. Is this isomerization?
A split, broadened, or shoulder peak for 7-KLCA is a classic indicator that isomerization may have occurred during sample preparation or storage. The different isomers (e.g., 5α and 5β epimers) often have slightly different polarities, causing them to separate during chromatography, especially on high-resolution UPLC/HPLC systems.[3][6] If you observe this, it is critical to review your entire sample handling workflow for potential causes.
Troubleshooting Guide: Preventing 7-KLCA Isomerization
This section addresses common problems encountered during sample preparation and provides solutions grounded in chemical principles.
Issue 1: Isomerization during Sample Extraction
Question: My 7-KLCA recovery is inconsistent, and I suspect degradation during my liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. What am I doing wrong?
Answer: The two most likely culprits during extraction are pH and temperature.
-
The Problem with pH: Alkaline conditions are particularly detrimental to keto bile acids.[7] Many older protocols for general bile acid extraction may use alkaline hydrolysis to deconjugate conjugated bile acids, a practice that should be avoided when 7-KLCA is an analyte of interest. Vigorous alkaline hydrolysis can lead to significant losses of 3-keto bile acids and promote isomerization in others.[7][8]
-
The Problem with Temperature: Heat provides the energy to overcome the activation barrier for the keto-enol tautomerism that leads to isomerization.[4] Steps like solvent evaporation at high temperatures can significantly accelerate this process.[9]
Solutions & Scientific Rationale:
| Parameter | Recommendation | Causality (The "Why") |
| pH Control | Maintain a neutral to slightly acidic pH (pH 4-7) throughout the extraction process. Use buffers if necessary. Acidify the sample with a weak acid like formic acid (e.g., 0.1%) before SPE.[10][11] | An acidic environment keeps the carboxyl group of the bile acid protonated and suppresses the deprotonation at the C5 position, which is the initiating step for keto-enol tautomerism and subsequent epimerization.[4] |
| Temperature | Keep samples on ice or in a refrigerated rack during all benchtop steps.[12][13] Use a refrigerated centrifuge. For solvent evaporation, use a gentle stream of nitrogen at room temperature or below (e.g., <30°C).[11] | Lowering the temperature reduces the kinetic energy of the molecules, making it less likely that the energy barrier for isomerization will be overcome. This preserves the native isomeric form. |
| Extraction Method | Prefer Solid-Phase Extraction (SPE) over harsh LLE. Use a reverse-phase sorbent like C18.[11] | SPE with C18 columns provides excellent purification and concentration under mild pH conditions, avoiding the need for aggressive solvents or pH adjustments that can induce isomerization.[11] |
Issue 2: Degradation During Enzymatic Hydrolysis of Conjugated Bile Acids
Question: I need to measure both free and conjugated bile acids, so I perform an enzymatic hydrolysis step. How can I ensure my 7-KLCA is stable?
Answer: This is a common challenge, as the optimal conditions for the enzyme may not be optimal for analyte stability. Pronounced degradation of conjugated bile acids can occur within an hour at room temperature in tissue samples like liver and ileum.[12][13]
Solutions & Scientific Rationale:
-
Enzyme Choice: Use a highly specific choloylglycine hydrolase. Be aware that the hydrolysis of conjugates with oxo groups can be slower than their hydroxyl counterparts.[8]
-
Incubation Conditions:
-
Minimize Time: Optimize the incubation time to the minimum required for complete deconjugation. Run a time-course experiment to determine this for your specific sample matrix.
-
Control Temperature: While some enzymes work best at 37°C, this can promote isomerization. Evaluate if a lower temperature (e.g., 25°C or room temperature) for a slightly longer duration provides a better balance between hydrolysis efficiency and 7-KLCA stability.[9]
-
Buffer pH: Ensure the incubation buffer is maintained at a neutral or slightly acidic pH, if compatible with your enzyme's activity.
-
-
Immediate Inactivation: After incubation, immediately stop the enzymatic reaction by adding a cold organic solvent (e.g., ice-cold acetonitrile or methanol) to precipitate the enzyme and halt its activity.[12][13] This also prepares the sample for subsequent cleanup steps like SPE.
Visualizing the Workflow and Problem
To better understand the critical points for intervention, the following diagrams illustrate the recommended workflow and the chemical mechanism of isomerization.
Caption: Recommended sample preparation workflow.
Caption: Mechanism of base-catalyzed epimerization.
Validated Protocol: Extraction of 7-KLCA from Serum/Plasma
This protocol is optimized for the stable extraction of 7-KLCA and other bile acids for LC-MS/MS analysis.[10]
Materials:
-
Serum/Plasma samples, stored at -80°C
-
Internal Standard (IS) solution (e.g., deuterated 7-KLCA-d4) in methanol
-
Ice-cold Acetonitrile (ACN)
-
0.1% Formic Acid in water
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (for SPE conditioning and elution)
Procedure:
-
Thawing: Thaw serum/plasma samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the sample.
-
Internal Standard Spiking: Add 10 µL of the IS solution to the sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold ACN to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with 1 mL of 0.1% formic acid in water to ensure proper binding to the SPE sorbent.
-
SPE Column Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 0.1% formic acid in water. Do not let the column run dry.
-
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elution: Elute the bile acids with 2 mL of methanol into a clean collection tube.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at room temperature (<30°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[14] Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
References
-
Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (1989, October 7). MDPI. Retrieved February 20, 2026, from [Link]
-
Enzymatic hydrolysis of conjugated bile acids during benchtop processing: a preanalytical pitfall in quantitative bioanalysis. (2026, January 14). PubMed. Retrieved February 20, 2026, from [Link]
-
Stability of 7-ketocholesterol, 19-hydroxycholesterol, and choles. (n.d.). Longdom Publishing. Retrieved February 20, 2026, from [Link]
-
Synthesis of 7-ketolithocholic acid via indirect electrooxidation of chenodeoxycholic acid. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
-
The Hydrolysis of Bile Acid Conjugates. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022, March 15). Frontiers. Retrieved February 20, 2026, from [Link]
-
Study on synthesis of ursodeoxycholic acid by reduction of 7-ketolithocholic acid in double aprotic solvents and molecular simulations. (2023, August 7). PMC. Retrieved February 20, 2026, from [Link]
-
Enzymatic hydrolysis of conjugated bile acids during benchtop processing: a preanalytical pitfall in quantitative bioanalysis. (2026, January 17). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Influence of different temperatures on silylation. 1 g electroreduction... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Gut microbiota regulates hepatic ketogenesis and lipid accumulation in ketogenic diet-induced hyperketonemia by disrupting bile acid metabolism. (2025, April 23). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
Keto and pH Balance Guide: Does Keto Affect Acid Levels?. (2026, January 28). Wellness Hub. Retrieved February 20, 2026, from [Link]
-
Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. (2018, September 24). Frontiers. Retrieved February 20, 2026, from [Link]
-
Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. (2025, November 28). MDPI. Retrieved February 20, 2026, from [Link]
-
Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids. (n.d.). Analyst (RSC Publishing). Retrieved February 20, 2026, from [Link]
-
7-Ketolithocholic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Extraction and quantitative determination of bile acids in feces. (2021, March 15). Edith Cowan University. Retrieved February 20, 2026, from [Link]
-
Unchanged Levels of Keto Bile Acids in Bile after Cholecystectomy. (2026, February 19). karger.com. Retrieved February 20, 2026, from [Link]
-
Bile Acid Malabsorption: Symptoms, Causes & Treatment. (2022, October 19). Cleveland Clinic. Retrieved February 20, 2026, from [Link]
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022, March 16). PMC - NIH. Retrieved February 20, 2026, from [Link]
-
A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. (2023, May 26). Agilent. Retrieved February 20, 2026, from [Link]
-
pH regulation of endogenous acid production in subjects with chronic ketoacidosis. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
Bile salt hydrolase catalyses formation of amine-conjugated bile acids. (2024, February 22). nature.com. Retrieved February 20, 2026, from [Link]
-
Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. (2010, September 15). PubMed. Retrieved February 20, 2026, from [Link]
-
Unlocking the Bile Acid Universe: Advanced Workflows and a Multidimensional Library of 280 Unique Species. (2026, February 20). bioRxiv.org. Retrieved February 20, 2026, from [Link]
- 7-ketolithocholic acid intermediate and preparation method and application thereof. (n.d.). Google Patents.
-
A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Alkalinizing salts in ketogenic diet therapies: a narrative review with clinical recommendations for metabolic health and acid-base balance. (2025, December 24). Open Exploration Publishing. Retrieved February 20, 2026, from [Link]
-
Epimerization of Peptide. (n.d.). . Retrieved February 20, 2026, from [Link]
- Preparation method of 7-keto lithocholic acid. (n.d.). Google Patents.
-
The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Mild activation strategy enables epimerization-free N-to-C solid phase peptide synthesis. (n.d.). American Chemical Society. Retrieved February 20, 2026, from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]
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- 4. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
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- 14. agilent.com [agilent.com]
Validation & Comparative
7-Ketolithocholic Acid vs. Chenodeoxycholic Acid: A Comparative Guide on Biological Activity and Receptor Pharmacology
Topic: Comparing biological activity of 7-Ketolithocholic acid and chenodeoxycholic acid Content Type: Publish Comparison Guide
Executive Summary This guide provides a technical comparison between Chenodeoxycholic Acid (CDCA) , the primary endogenous agonist of the Farnesoid X Receptor (FXR), and 7-Ketolithocholic Acid (7-Keto-LCA) , a critical metabolic intermediate. While CDCA is established as a potent regulator of bile acid homeostasis and lipid metabolism, 7-Keto-LCA functions primarily as a transitional oxidative metabolite—acting as the "gateway" between CDCA and Ursodeoxycholic acid (UDCA). Recent data, however, suggests 7-Keto-LCA possesses distinct, direct receptor-modulating capabilities, particularly in anti-fibrotic signaling, distinguishing it from being merely a passive intermediate.
Chemical & Physiochemical Profile
The fundamental difference lies at the Carbon-7 (C7) position of the steroid nucleus. This structural variance dictates their solubility, receptor affinity, and metabolic fate.
| Feature | Chenodeoxycholic Acid (CDCA) | 7-Ketolithocholic Acid (7-Keto-LCA) |
| CAS Number | 474-25-9 | 4651-67-6 |
| IUPAC Name | 3α,7α-dihydroxy-5β-cholan-24-oic acid | 3α-hydroxy-7-oxo-5β-cholan-24-oic acid |
| C7 Substituent | Hydroxyl (-OH) in α-orientation | Ketone (=O) |
| Hydrophobicity | High (Detergent-like properties) | Moderate (Ketone reduces H-bond donor capacity) |
| Primary Role | Primary Bile Acid; Potent FXR Agonist | Secondary Bile Acid; Metabolic Intermediate |
| Solubility | Soluble in Ethanol, DMSO; Poor in water | Soluble in Ethanol, DMSO, Chloroform |
Mechanistic Comparison: Receptor Pharmacology
A. Farnesoid X Receptor (FXR) Agonism
CDCA is the most potent endogenous ligand for FXR (EC50 ≈ 10–50 µM). It binds directly to the ligand-binding domain (LBD), triggering the release of co-repressors and recruitment of co-activators to regulate genes like BSEP (bile salt export pump) and SHP (small heterodimer partner).
7-Keto-LCA exhibits a distinct profile. While historically viewed as inactive, recent molecular docking studies reveal it forms stable hydrogen bonds with SER-349 and LEU-344 in the FXR LBD, with a binding energy of approximately -5.8 kcal/mol.
-
Verdict: CDCA is the primary activator. 7-Keto-LCA acts as a weaker agonist but can exert anti-fibrotic effects via FXR-mediated inhibition of TGF-β/Smad pathways, independent of its conversion to CDCA.
B. Metabolic Interconversion (The 7-HSDH Loop)
The biological activity of 7-Keto-LCA is heavily influenced by the enzymatic milieu. It is the oxidation product of CDCA catalyzed by 7α-hydroxysteroid dehydrogenase (7α-HSDH) .[1][2]
-
In vivo: 7-Keto-LCA is rapidly reduced back to CDCA (by 7α-HSDH) or epimerized to UDCA (by 7β-HSDH).
-
Implication: In biological assays, "activity" attributed to 7-Keto-LCA must be controlled for enzymatic reversion to CDCA.
C. Toxicity and Solubility
-
CDCA: At high concentrations, CDCA is cytotoxic due to its detergent properties, capable of disrupting cell membranes.
-
7-Keto-LCA: Generally displays lower cytotoxicity than CDCA. It is often used as a safer precursor in the chemo-enzymatic synthesis of UDCA.
Visualization: Metabolic & Signaling Pathways[4][5][6][7]
The following diagram illustrates the critical "7-Oxo Gateway" where CDCA and 7-Keto-LCA interact, and their downstream signaling effects.
Figure 1: The 7-Oxo Gateway showing the reversible oxidation of CDCA to 7-Keto-LCA and their respective inputs into FXR signaling.
Experimental Protocols
To objectively compare these compounds, researchers must utilize assays that differentiate direct agonism from metabolic conversion.
Protocol A: FXR Luciferase Reporter Assay
Objective: Quantify the direct transcriptional activation potency of CDCA vs. 7-Keto-LCA.
Reagents:
-
HEK293T cells.
-
Plasmids: pSG5-FXR (Expression vector), pGL4-FXR-RE (Luciferase reporter with FXR response element), pRL-TK (Renilla control).
-
Compounds: CDCA (Positive Control), 7-Keto-LCA, DMSO (Vehicle).
Step-by-Step Workflow:
-
Seeding: Plate HEK293T cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous bile acids).
-
Transfection: After 24h, co-transfect plasmids using a lipid-based reagent (e.g., Lipofectamine). Ratio: 4:1 (Reporter:Expression).
-
Treatment: 24h post-transfection, treat cells with serially diluted compounds:
-
CDCA: 0.1 µM to 100 µM.
-
7-Keto-LCA: 0.1 µM to 100 µM.
-
Control: Include a specific 7α-HSDH inhibitor if metabolic stability is a concern in the cell line.
-
-
Incubation: Incubate for 18–24 hours.
-
Detection: Lyse cells and add Dual-Luciferase substrate. Measure Luminescence (Firefly/Renilla ratio).
-
Analysis: Plot Dose-Response curves. Expect CDCA to show a sigmoidal curve with lower EC50. 7-Keto-LCA typically shows a right-shifted curve (lower potency).
Protocol B: Enzymatic Conversion Verification
Objective: Confirm if 7-Keto-LCA remains stable or converts to CDCA in your specific biological matrix.
-
Incubation: Incubate 7-Keto-LCA (50 µM) in the cell culture media/lysate used in Protocol A for 0, 4, 12, and 24 hours.
-
Extraction: Quench with ice-cold acetonitrile (1:3 v/v). Centrifuge at 12,000 x g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Monitor transitions: 391 -> 391 (7-Keto) vs 393 -> 393 (CDCA/UDCA).
-
Note: If CDCA appears, the "activity" in Protocol A is likely due to the metabolite, not the parent 7-Keto-LCA.
-
Comparative Data Summary
The following table synthesizes data from key studies regarding binding and efficacy.
| Parameter | Chenodeoxycholic Acid (CDCA) | 7-Ketolithocholic Acid (7-Keto-LCA) |
| FXR Binding Energy | High Affinity (Native Ligand) | -5.8 kcal/mol (Moderate) [1] |
| TGR5 Activation | Moderate Agonist | Weak Agonist (Lower uptake than CA) [2] |
| Anti-Fibrotic Effect | High (via FXR) | Moderate (via FXR/TGF-β inhibition) [1] |
| Metabolic Stability | Susceptible to 7α-dehydroxylation (to LCA) | Susceptible to reduction (to CDCA/UDCA) [3] |
| Toxicity Risk | Hepatotoxic at high accumulation | Lower toxicity; metabolic precursor |
References
-
MDPI. (2024). 7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways.[3]Link
-
Pellicciari, R., et al. (2009).[4] Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor.[5] Journal of Medicinal Chemistry. Link
-
Albini, E., et al. (1982). Further observations on the in vitro metabolism of chenodeoxycholic acid and ursodeoxycholic acid.[6][7] Arzneimittelforschung.[7] Link
-
Hofmann, A. F. (2004).[8] Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity. Drug Metabolism Reviews. Link
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A Comparative Guide to the Synthesis of Ursodeoxycholic Acid: Evaluating 3-Hydroxy-7-oxocholan-24-oic Acid as a Precursor
Ursodeoxycholic acid (UDCA), a secondary bile acid, has garnered significant therapeutic interest for its role in treating various hepatobiliary diseases, most notably primary biliary cirrhosis and cholesterol gallstones.[1][2] Its unique stereochemistry, specifically the 7β-hydroxyl group, is crucial for its therapeutic efficacy. The synthesis of UDCA has evolved considerably, moving from reliance on animal sources to more controlled and sustainable chemical and biological methods.[3][4] A pivotal intermediate in many modern synthetic routes is 3-Hydroxy-7-oxocholan-24-oic acid, commonly known as 7-ketolithocholic acid (7-keto-LCA).[5] This guide provides a comprehensive comparison of synthetic pathways to UDCA, with a central focus on the role of 7-keto-LCA as a precursor, and evaluates alternative routes from other commercially available bile acids.
The Strategic Importance of 7-Ketolithocholic Acid (7-keto-LCA)
The synthesis of UDCA from more abundant bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA) necessitates the epimerization of the 7α-hydroxyl group to the desired 7β-configuration.[4][6] This is typically achieved through an oxidation-reduction sequence where the 7α-hydroxyl is first oxidized to a ketone (7-keto-LCA), which is then stereoselectively reduced to the 7β-hydroxyl group of UDCA.[1][7] This two-step process allows for precise control over the stereochemistry at the C7 position, which is fundamental to the biological activity of UDCA.
Synthesis of UDCA via 7-Ketolithocholic Acid: A Multi-pronged Approach
The conversion of 7-keto-LCA to UDCA can be accomplished through several distinct methodologies, each with its own set of advantages and challenges.
Chemical Reduction of 7-keto-LCA
Traditional chemical synthesis offers robust and scalable methods for the reduction of 7-keto-LCA. The choice of reducing agent is critical for achieving high stereoselectivity towards the 7β-hydroxyl epimer.
Experimental Protocol: Stereoselective Chemical Reduction
-
Dissolution: 7-ketolithocholic acid is dissolved in a suitable organic solvent, such as n-propanol.
-
Reducing Agent Addition: A metallic reducing agent, like sodium metal, is added to the solution in the presence of a proton source, such as imidazole. This combination favors the formation of the thermodynamically more stable equatorial 7β-hydroxyl group.
-
Reaction Quenching and Work-up: The reaction is carefully quenched, and the product is isolated through extraction and purification steps.
-
Purification: The crude UDCA is often purified by recrystallization or through the formation of an intermediate salt to remove any remaining chenodeoxycholic acid (the 7α-epimer).[6][8]
Causality of Experimental Choices: The use of dissolving metal reductions, such as sodium in alcohol, is a classic method for the stereoselective reduction of cyclic ketones. The reaction proceeds via an electron transfer mechanism, and the stereochemical outcome is often governed by thermodynamic control, leading to the more stable epimer.
Biocatalytic (Enzymatic) Reduction of 7-keto-LCA
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods. This approach utilizes specific enzymes, namely 7β-hydroxysteroid dehydrogenases (7β-HSDHs), to catalyze the stereospecific reduction of 7-keto-LCA.
Experimental Protocol: Enzymatic Reduction
-
Enzyme and Cofactor Preparation: A solution containing a purified 7β-HSDH enzyme and a stoichiometric amount of a reducing cofactor (typically NADPH or NADH) is prepared in a suitable buffer.[1][9]
-
Substrate Addition: 7-keto-LCA, often dissolved in a minimal amount of a water-miscible organic solvent, is added to the enzyme solution.
-
Incubation: The reaction mixture is incubated under optimized conditions of temperature and pH to ensure maximal enzyme activity and stability.
-
Product Extraction and Purification: Upon reaction completion, the UDCA is extracted from the aqueous medium and purified.
Trustworthiness of the Protocol: The high specificity of the 7β-HSDH enzyme ensures the formation of UDCA with excellent enantiomeric purity, often exceeding what is achievable with chemical methods.[7] This inherent selectivity serves as a self-validating system for producing high-purity UDCA.
Electrochemical Reduction of 7-keto-LCA
Electrochemical synthesis presents a novel and sustainable approach, utilizing electrical current to drive the reduction of 7-keto-LCA. This method can offer high selectivity and avoids the need for stoichiometric amounts of chemical reducing agents.[10][11]
Experimental Protocol: Stereoselective Electroreduction
-
Electrolytic Cell Setup: An undivided or divided electrolytic cell is used with a suitable cathode (e.g., high-purity lead) and anode.[11]
-
Electrolyte Preparation: 7-keto-LCA is dissolved in an aprotic solvent containing a supporting electrolyte (e.g., LiCl in 1,3-dimethyl-2-imidazolidinone - DMI).[10][12]
-
Electrolysis: A constant current or potential is applied across the electrodes to initiate the reduction of the ketone.
-
Product Isolation: After the reaction, the product is isolated from the electrolyte solution and purified.
Authoritative Grounding: The stereoselectivity of the electrochemical reduction can be influenced by the choice of solvent. For instance, in DMI, 7-keto-LCA can undergo a "Walden inversion" type mechanism, leading to the stereoselective formation of UDCA.[10][11]
Alternative Synthesis Routes for UDCA
While the 7-keto-LCA pathway is central, it is important to compare it with other established methods for UDCA synthesis.
Synthesis from Cholic Acid (CA)
Cholic acid is an abundant and relatively inexpensive starting material.[6] The synthesis of UDCA from CA is a multi-step process that involves both dehydroxylation at the C12 position and epimerization at the C7 position.
Workflow for UDCA Synthesis from Cholic Acid
Caption: Synthesis of UDCA from Cholic Acid.
This route often involves protection and deprotection steps to achieve the desired regioselectivity, which can lower the overall yield and increase the environmental impact.[6][13] The overall yield from CA to UDCA is typically around 30%.[5][6]
Synthesis from Chenodeoxycholic Acid (CDCA)
Chenodeoxycholic acid is structurally closer to UDCA, only requiring the epimerization of the 7α-hydroxyl group. This makes the synthesis more direct than from cholic acid.
Workflow for UDCA Synthesis from Chenodeoxycholic Acid
Sources
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Validation of 7-Ketolithocholic Acid as a Biomarker for Liver Fibrosis: A Comparative Guide
Introduction: The Imperative for Non-Invasive Liver Fibrosis Assessment
Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is the common pathological consequence of chronic liver injury from various causes, including viral hepatitis, non-alcoholic fatty liver disease (NAFLD), and alcoholic liver disease.[1] The progression of liver fibrosis can lead to cirrhosis, liver failure, and hepatocellular carcinoma, making its early detection and staging critical for patient management and therapeutic intervention.
The historical gold standard for staging liver fibrosis has been liver biopsy.[2] However, this procedure is invasive, costly, and prone to sampling errors and complications.[2] These limitations have driven the search for reliable non-invasive biomarkers that can accurately stage liver fibrosis, monitor disease progression, and evaluate treatment efficacy. An ideal biomarker should be sensitive, specific, reproducible, and reflect the underlying pathophysiology of fibrogenesis.
This guide provides a comprehensive overview of 7-Ketolithocholic acid (7-KLCA) as an emerging biomarker for liver fibrosis. We will delve into its biochemical rationale, compare its potential to established non-invasive methods, provide detailed experimental protocols for its analysis, and outline a framework for its clinical validation.
7-Ketolithocholic Acid (7-KLCA): A Mechanistically Plausible Biomarker
7-Ketolithocholic acid is a secondary bile acid, a metabolic product of gut bacteria. While many bile acids are known for their role in digestion, they are also increasingly recognized as signaling molecules that regulate a variety of cellular processes, including inflammation and fibrosis.[3]
The primary rationale for investigating 7-KLCA as an anti-fibrotic agent, and therefore a potential biomarker, stems from its interaction with the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a crucial role in maintaining bile acid homeostasis and regulating inflammatory responses.[3][4] Activation of FXR has been shown to have protective effects against liver injury and fibrosis.[4]
A recent study has demonstrated that 7-KLCA can exert anti-fibrotic effects by binding to and activating FXR. This activation, in turn, inhibits key pro-fibrotic signaling pathways, namely the Transforming Growth Factor-β (TGF-β)/Smad and Wnt/β-catenin pathways.[3] These pathways are central to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for producing the excess extracellular matrix that constitutes fibrous scar tissue in the liver.[4]
Proposed Mechanism of 7-KLCA in Mitigating Liver Fibrosis
The diagram below illustrates the proposed signaling pathway through which 7-KLCA may exert its anti-fibrotic effects.
Caption: Proposed anti-fibrotic signaling pathway of 7-KLCA.
Comparative Analysis of 7-KLCA with Established Liver Fibrosis Biomarkers
While the mechanistic evidence for 7-KLCA is promising, its clinical validation as a diagnostic biomarker for liver fibrosis is still in its nascent stages. A direct comparison of its diagnostic accuracy with established biomarkers is therefore speculative. The following tables summarize the performance of widely used non-invasive tests for liver fibrosis. The METAVIR scoring system is a common classification for the stages of liver fibrosis, ranging from F0 (no fibrosis) to F4 (cirrhosis).[5]
Serum-Based Biomarker Panels
These tests utilize mathematical algorithms that combine the results of several blood tests to generate a score corresponding to the likely stage of fibrosis.
| Biomarker Panel | Components | AUROC for Significant Fibrosis (≥F2) | AUROC for Cirrhosis (F4) | Key Advantages & Limitations |
| FibroTest (FibroSure) | α2-macroglobulin, Haptoglobin, Apolipoprotein A1, GGT, Bilirubin, Age, Sex | 0.84 - 0.87[6][7][8] | 0.87 - 0.92[6][8] | Advantages: Well-validated across different liver diseases.[6] Limitations: Proprietary algorithm, can be affected by hemolysis and inflammation.[6] |
| APRI (AST to Platelet Ratio Index) | AST, Platelet Count | ~0.76 - 0.84[9][10] | ~0.82 - 0.83[9][11] | Advantages: Simple, inexpensive, uses readily available lab values.[12] Limitations: Less accurate in intermediate fibrosis stages and in certain patient populations.[13] |
| FIB-4 (Fibrosis-4 Index) | Age, AST, ALT, Platelet Count | ~0.77 - 0.80[14][15] | ~0.83 - 0.87[12][16] | Advantages: Simple, inexpensive, widely validated.[5][16] Limitations: Performance can be affected by age extremes.[16] |
Imaging-Based Methods
These techniques measure the stiffness of the liver tissue, which increases with the severity of fibrosis.
| Imaging Method | Principle | AUROC for Significant Fibrosis (≥F2) | AUROC for Cirrhosis (F4) | Key Advantages & Limitations |
| Transient Elastography (FibroScan®) | Measures the velocity of a shear wave through the liver. | ~0.72 - 0.87[17][18] | ~0.89 - 0.94[17][18] | Advantages: Quick, non-invasive, provides immediate results.[19] Limitations: Can be affected by obesity, ascites, and acute inflammation.[20] |
| Magnetic Resonance Elastography (MRE) | Uses MRI to visualize and quantify shear waves in the liver. | ~0.88[21] | ~0.92 - 0.93[21][22] | Advantages: Higher accuracy than ultrasound-based methods, not limited by obesity or ascites.[2] Limitations: Higher cost, less widely available. |
Experimental Protocols
Quantification of 7-Ketolithocholic Acid in Human Serum by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 7-KLCA in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 7-KLCA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate 7-KLCA from other bile acids and matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 7-KLCA and its internal standard. The precursor ion will be the deprotonated molecule [M-H]-, and the product ions will be specific fragments generated by collision-induced dissociation.
3. Data Analysis and Quantification
-
Generate a calibration curve using standards of known 7-KLCA concentrations.
-
Quantify the concentration of 7-KLCA in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Clinical Validation Workflow for a Novel Biomarker
The following diagram outlines a typical workflow for the clinical validation of a new biomarker like 7-KLCA for liver fibrosis.
Caption: A three-phase workflow for biomarker validation.
Conclusion and Future Directions
7-Ketolithocholic acid presents a compelling case as a potential biomarker for liver fibrosis, grounded in its well-defined role in activating the protective FXR pathway and inhibiting key fibrogenic signaling cascades.[3] Its potential as a biomarker is further enhanced by the availability of sensitive and specific analytical methods for its quantification.
However, the journey from a mechanistically plausible molecule to a clinically validated biomarker is long and requires rigorous investigation. To date, there is a lack of published clinical studies that have systematically evaluated the diagnostic accuracy of serum 7-KLCA levels in a large, well-characterized cohort of patients with liver fibrosis staged by a gold standard method.
Future research should focus on:
-
Prospective Cohort Studies: Measuring serum or plasma 7-KLCA levels in large, diverse patient populations with chronic liver diseases and correlating these levels with fibrosis stages determined by liver biopsy or MRE.
-
Determining Diagnostic Accuracy: Establishing the sensitivity, specificity, positive and negative predictive values, and AUROC of 7-KLCA for detecting different stages of liver fibrosis.
-
Longitudinal Studies: Assessing the ability of 7-KLCA to predict the progression of liver fibrosis over time.
-
Combination Panels: Investigating whether incorporating 7-KLCA into a panel with other biomarkers can improve overall diagnostic accuracy.
References
-
What is the role of FibroTest (FibroScore) in assessing and managing liver fibrosis? (2025, September 9). Retrieved from [Link]
- FIB-4 and APRI scores for progressive liver fibrosis diagnosis in children with biliary atresia. (n.d.).
- Non-invasive assessment of liver disease stage. (2020). In Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection.
- Castera, L., et al. (2010). Diagnostic accuracy of FibroScan and comparison to liver fibrosis biomarkers in chronic viral hepatitis: A multicenter prospective study (the FIBROSTIC study).
- Wong, V. W., et al. (2018). Accuracy of FibroScan in analysis of liver fibrosis in patients with concomitant chronic Hepatitis B and nonalcoholic fatty liver disease.
-
Why are non-invasive risk scores such as FIB-4 used in clinical practice? (2022, February 20). American Association for the Study of Liver Diseases. Retrieved from [Link]
- Goyal, H., et al. (2010). Noninvasive assessment of liver fibrosis with the aspartate transaminase to platelet ratio index (APRI): Usefulness in patients.
- The accuracy of FibroScan, FIB-4, and nonalcoholic fatty liver disease fibrosis score in predicting biopsy-defined fibrosis and steatosis across all fibrosis stages in patients with metabolic dysfunction associated steatotic liver disease. (2025, April 25).
- The Diagnostic Value of FibroTest and Hepascore as Non-Invasive Markers of Liver Fibrosis in Primary Sclerosing Cholangitis (PSC). (2023, December 7). Journal of Clinical Medicine.
- COMBINATION OF AST TO PLATELET RATIO (APRI) AND FIB4 (FIBROSIS) SCORING TO DETECT AND STAGE FIBROSIS IN CHRONIC LIVER DISEASE IN. (n.d.). International Journal of Academic Medicine and Pharmacy.
- Sequential Diagnostic Approach Using FIB-4 and ELF for Predicting Advanced Fibrosis in Metabolic Dysfunction-Associated Steatotic Liver Disease. (2024, November 11). Journal of Clinical Medicine.
- Evaluation of APRI and FIB-4 Scores for Hepatic Fibrosis Assessment Compared with Transient Elastography in Chronic Hep
- Evaluation and Staging of Liver Fibrosis. (2026, January 3).
- Diagnostic Accuracy of FibroScan and Factors Affecting Measurements. (2020, November 12). Diagnostics.
- Hepatic fibrosis in morbidly obese patients: fibroscan accuracy. (2025, May 19). World Journal of Gastroenterology.
- FibroTest yielded suboptimal accuracy in detecting significant fibrosis, cirrhosis. (2014, July 15). Healio.
- Validation of Non-invasive Fibrosis Scores for Predicting Advanced Fibrosis in Metabolic-associated Fatty Liver Disease. (2022, January 12). Xia & He Publishing.
- USE OF THE FIB4 INDEX FOR NON-INVASIVE EVALUATION OF FIBROSIS IN NONALCOHOLIC FATTY LIVER DISEASE. (n.d.).
- FibroTest/Fibrosure for significant liver fibrosis and cirrhosis in chronic hepatitis B: a meta-analysis. (2018, May 24). Database of Abstracts of Reviews of Effects (DARE).
- AUROC plot of tests. (A) APRI, FIB-4, and NFS in detecting any... (n.d.).
- 7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways. (2025, December 21).
- FXR agonists INT‐787 and OCA increase RECK and inhibit liver steatosis and inflammation in diet‐induced ob/ob mouse model of. (2023, October 11). British Journal of Pharmacology.
- Assessing liver fibrosis without biopsy in patients with HCV or NAFLD. (n.d.). Cleveland Clinic Journal of Medicine.
- Update on FXR Biology: Promising Therapeutic Target? (n.d.).
- Bile acid-mediated activation of FXR. In the hepatocyte, bile... (n.d.).
- Prognostic performance of 7 biomarkers compared to liver biopsy in early alcohol-related liver disease. (n.d.).
- Accuracy of Noninvasive Diagnostic Tests for the Detection of Significant and Advanced Fibrosis Stages in Nonalcoholic Fatty Liver Disease: A Systematic Literature Review of the US Studies. (2022, October 27). Journal of Clinical Medicine.
- (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells. (2021, August 13). Frontiers in Pharmacology.
- Low Accuracy of FIB-4 and NAFLD Fibrosis Scores for Screening for Liver Fibrosis in the Population. (2026, January 19).
- Liver Fibrosis: Stages, Treatment, and Symptoms. (2023, March 22). Healthline.
- Circulating let-7 Levels in Serum Correlate With the Severity of Hepatic Fibrosis in Chronic Hepatitis C. (n.d.).
- From NAFLD to Chronic Liver Diseases. Assessment of Liver Fibrosis through Non-Invasive Methods before Liver Transplantation: Can We Rely on Them? (2023, May 9). Journal of Clinical Medicine.
- What Are the Stages of Liver Fibrosis? (n.d.). Digestive Disease Care (DDC).
- What are the stages of liver fibrosis? (2025, July 9). Dr. Oracle.
Sources
- 1. Liver Fibrosis: Stages, Treatment, and Symptoms [healthline.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. 7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 8. FibroTest yielded suboptimal accuracy in detecting significant fibrosis, cirrhosis [healio.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Validation of Non-invasive Fibrosis Scores for Predicting Advanced Fibrosis in Metabolic-associated Fatty Liver Disease [xiahepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. academicmed.org [academicmed.org]
- 13. brieflands.com [brieflands.com]
- 14. Sequential Diagnostic Approach Using FIB-4 and ELF for Predicting Advanced Fibrosis in Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USE OF THE FIB4 INDEX FOR NON-INVASIVE EVALUATION OF FIBROSIS IN NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why are non-invasive risk scores such as FIB-4 used in clinical practice? | AASLD [aasld.org]
- 17. Diagnostic accuracy of FibroScan and comparison to liver fibrosis biomarkers in chronic viral hepatitis: A multicenter prospective study (the FIBROSTIC study) - published pdf attached [natap.org]
- 18. Accuracy of FibroScan in analysis of liver fibrosis in patients with concomitant chronic Hepatitis B and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Hepatic fibrosis in morbidly obese patients: fibroscan accuracy [explorationpub.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Quantification of 3-Hydroxy-7-oxocholan-24-oic Acid (7-oxo-LCA): Immunoassay Feasibility vs. LC-MS/MS Standards
Topic: Cross-reactivity of antibodies for 3-Hydroxy-7-oxocholan-24-oic acid immunoassays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
This compound (7-ketolithocholic acid or 7-oxo-LCA) is a critical secondary bile acid metabolite, increasingly cited as a natural antagonist of the Farnesoid X Receptor (FXR) and a biomarker in colorectal cancer and renal fibrosis.[1][2][3][4] Despite its biological significance, no validated commercial ELISA kits exist specifically for 7-oxo-LCA as of 2026.[1]
This guide serves as a technical roadmap for researchers. It compares the theoretical performance and cross-reactivity challenges of developing/using immunoassays for this analyte against the current gold standard of LC-MS/MS . It provides the necessary hapten design logic and validation protocols for those attempting to validate custom antibodies or assess cross-reactivity in "Total Bile Acid" arrays.
The Structural Challenge: Why Specificity is Rare
The primary obstacle in generating antibodies for 7-oxo-LCA is the high structural homology among bile acids.[2] Antibodies are generated against small molecule haptens; the specificity depends entirely on the site of conjugation to the carrier protein (e.g., BSA/KLH).
Expert Insight: Most commercial "Bile Acid" antibodies are raised against haptens conjugated at the C-24 carboxyl group. This exposes the steroid nucleus (A, B, C rings) to the immune system.[1] However, because the A-ring (3-OH) is identical across LCA, CDCA, and 7-oxo-LCA, antibodies often display significant cross-reactivity unless the screening process explicitly selects for the C-7 ketone epitope.[1][2]
Visualizing the Metabolic & Structural Landscape
Figure 1: Metabolic relationship of 7-oxo-LCA. The structural similarity to CDCA and LCA (differing only by the oxidation state or presence of the C-7 group) drives the cross-reactivity challenges in immunoassay development.[2]
Technology Comparison: Immunoassay vs. LC-MS/MS
Since specific ELISA kits are unavailable, researchers often consider using anti-LCA antibodies (hoping for cross-reactivity) or moving to Mass Spectrometry.[1][2]
| Feature | Immunoassay (ELISA) | LC-MS/MS (Gold Standard) |
| Specificity | Low to Moderate. High risk of cross-reactivity with LCA and CDCA due to conserved steroid backbone.[1][2] | High. Separates based on m/z (391.[1]28) and retention time.[1] Can resolve 7-oxo-LCA from CDCA (393.29) and LCA (377.29).[1] |
| Sensitivity | High (pg/mL range), but "false positives" from cross-reactants inflate values.[1][2] | High (ng/mL to pg/mL).[1][2] Linear dynamic range is superior for complex matrices. |
| Throughput | High (96-well plate).[1][2] Good for screening if validated. | Moderate. Requires extraction and run time (5-10 min/sample).[1][2] |
| Cost | Low per sample (if kit exists).[1][2] | High capital cost; moderate per-sample cost.[2] |
| Current Status | Theoretical / Custom Only. No commercial kits validated for 7-oxo-LCA.[1][2] | Widely Used. The method of choice in recent clinical studies (e.g., CRC, renal fibrosis).[1] |
Experimental Protocol: Validating Antibody Cross-Reactivity
If you are developing a custom antibody or evaluating an existing "Anti-LCA" antibody for potential use with 7-oxo-LCA, you must perform a Competitive Inhibition ELISA .[1][2] This protocol determines the specificity profile (
Objective
To quantify the percentage cross-reactivity (CR%) of the antibody with 7-oxo-LCA relative to its primary immunogen (e.g., LCA).
Materials
-
Coating Antigen: LCA-BSA conjugate (or 7-oxo-LCA-BSA if developing specific assay).[1][2]
-
Primary Antibody: The antibody under evaluation.
-
Competitors: Standards of LCA, 7-oxo-LCA, CDCA, UDCA, and Cholic Acid (CA).[1][2]
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Step-by-Step Methodology
-
Plate Coating:
-
Blocking:
-
Add 200 µL/well of 1% BSA in PBS. Incubate 1h at Room Temp (RT).
-
-
Competitive Reaction (The Critical Step):
-
In a separate "mixing plate," prepare serial dilutions (log scale: 0.01 to 1000 ng/mL) of the Competitors (7-oxo-LCA, LCA, etc.).
-
Add a fixed concentration of the Primary Antibody (at its predetermined titer, e.g., 1:5000) to each dilution.
-
Incubate mixtures for 1h to allow equilibrium binding.
-
-
Transfer:
-
Transfer 100 µL of the Antibody+Competitor mixture to the Coated Plate.
-
Incubate 1h at RT. (Free antibody will bind to the plate; antibody bound to competitor will wash away).
-
-
Detection:
Data Analysis & Calculation
Calculate the
-
Interpretation: If the antibody was raised against LCA, and the
for LCA is 10 ng/mL while the for 7-oxo-LCA is 20 ng/mL, the cross-reactivity is 50%.[1][2] This indicates the antibody cannot distinguish between the two.
Hapten Design Strategy for Specificity
To generate a truly specific antibody for 7-oxo-LCA (one that does not bind LCA or CDCA), the immunogen must be designed to expose the unique C-7 ketone.[1][2]
Expert Recommendation:
-
Do NOT conjugate at C-7: This would mask the very feature that distinguishes the molecule.
-
Target C-24 (Carboxyl): Conjugation here exposes the steroid nucleus.[1]
-
Screening Strategy: Use a "Counter-Screen." During hybridoma selection, screen clones against both 7-oxo-LCA-BSA (positive selection) and LCA-BSA (negative selection).[1][2] Only clones that bind 7-oxo-LCA but fail to bind LCA should be selected.[1]
Figure 2: Hapten design logic. Conjugation at the C-24 tail allows the immune system to recognize the unique C-7 ketone on the steroid rings, maximizing specificity.[2]
References
-
Hofmann, A. F., et al. (1980).[1] "Metabolism in man of 7-ketolithocholic acid: Precursor of cheno- and ursodeoxycholic acids."[1][2] American Journal of Physiology, 239(3), G161-G166.[1][2] Link
-
Roda, A., et al. (1978).[1] "A sensitive and specific radioimmunoassay for lithocholic acid conjugates in human serum and liver tissue."[6] Steroids, 32(1), 13-24.[1] Link
-
Dong, X., et al. (2024).[1] "The dichotomous roles of microbial-modified bile acids 7-oxo-DCA and isoDCA in intestinal tumorigenesis." Proceedings of the National Academy of Sciences (PNAS). Link[1]
-
Guo, Q., et al. (2023).[1] "7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways."[1][2][3] International Journal of Molecular Sciences. Link
-
Cayman Chemical. "7-keto Lithocholic Acid Product Information & References." Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 7-keto Lithocholic Acid | CAS 4651-67-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. 7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Lithocholic Acid Activates Mas-Related G Protein-Coupled Receptors, Contributing to Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A radioimmunoassay for lithocholic acid conjugates in human serum and liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 7-Ketolithocholic Acid and Other Farnesoid X Receptor (FXR) Agonists
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparison of the in vivo efficacy of 7-Ketolithocholic acid (7-KLCA) against other prominent Farnesoid X receptor (FXR) agonists. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic distinctions between these compounds. We will delve into the experimental data supporting their use, the causality behind experimental designs, and the comparative performance in various preclinical and clinical settings.
The Farnesoid X Receptor: A Central Regulator of Metabolism
The Farnesoid X Receptor (FXR) is a ligand-activated nuclear receptor predominantly expressed in tissues central to metabolism, such as the liver, intestines, and kidneys.[1][2] Its natural ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous activator in humans.[3][4][5] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binding to specific DNA response elements to regulate the transcription of target genes. This regulation is pivotal for maintaining homeostasis in bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses and fibrogenesis.[4][6][7] The central role of FXR has positioned it as a highly attractive therapeutic target for a range of metabolic and inflammatory diseases.
FXR Signaling Pathway
The activation of FXR by an agonist initiates a cascade that regulates downstream genes. A key pathway involves the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15 (FGF15) in the intestine (FGF19 in humans). SHP represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8] This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.
Caption: Simplified FXR signaling pathway in the enterohepatic system.
Comparative Profile of FXR Agonists
FXR agonists can be broadly categorized into steroidal (bile acid derivatives) and non-steroidal compounds. The first-generation agonists are primarily modifications of natural bile acids, while newer generations include non-steroidal structures designed for improved selectivity and safety profiles.
| Agonist | Class | Primary Investigated Indications | Key Characteristics |
| 7-Ketolithocholic Acid (7-KLCA) | Steroidal (Bile Acid Derivative) | Renal Fibrosis | A monohydroxy bile acid derivative; recent studies highlight its anti-fibrotic and anti-inflammatory effects in preclinical kidney disease models.[9][10][11] |
| Obeticholic Acid (OCA) | Steroidal (Semi-synthetic) | Primary Biliary Cholangitis (PBC), Nonalcoholic Steatohepatitis (NASH) | First-in-class approved FXR agonist.[1][3] Potent and selective, approximately 100-fold more potent than endogenous CDCA.[1][5] |
| Cilofexor & Tropifexor | Non-Steroidal | NASH, Primary Sclerosing Cholangitis (PSC), PBC | Second-generation, non-bile acid agonists developed to optimize efficacy and reduce side effects associated with OCA.[3][12] |
| WAY-362450 | Non-Steroidal | Dyslipidemia, Alcoholic Liver Disease | Potent synthetic agonist used in preclinical studies to demonstrate the lipid-lowering effects of FXR activation.[1][13] |
| GW4064 | Non-Steroidal | Research Tool | One of the first non-steroidal FXR agonists identified; widely used in preclinical research but limited by poor oral bioavailability.[2][13][14] |
In-Depth Analysis: 7-Ketolithocholic Acid (7-KLCA)
7-KLCA is a bile acid derivative that has recently gained attention for its therapeutic potential beyond the liver.[11] While historically studied for its effects on bile acid metabolism and cholesterol, new research has illuminated its role as a direct FXR agonist with significant anti-fibrotic properties.[15]
Mechanism and In Vivo Efficacy
Recent studies have provided robust evidence that 7-KLCA exerts its effects through direct engagement with FXR.
-
Direct FXR Binding: Molecular docking and cellular thermal shift assays (CETSA) have confirmed that 7-KLCA stably binds to the ligand-binding domain of FXR, enhancing its thermal stability and protecting it from degradation.[9][10]
-
Target Gene Upregulation: In animal models of renal fibrosis, oral administration of 7-KLCA significantly upregulates the mRNA levels of FXR and its downstream target genes, SHP and FGF15.[9][10] This confirms target engagement in vivo and activation of the canonical FXR pathway.
-
Anti-Fibrotic Activity: In mouse models of unilateral ureteral obstruction (UUO) and adenine-induced nephropathy, 7-KLCA treatment markedly alleviates renal fibrosis. This is evidenced by reduced collagen deposition, improved renal tubular damage scores, and decreased expression of fibrotic proteins like fibronectin and collagen-I.[9][10][11]
-
Inhibition of Pro-Fibrotic Pathways: Mechanistically, the anti-fibrotic effect of 7-KLCA is linked to its ability to inhibit the TGF-β/Smad and Wnt/β-catenin signaling pathways, two critical drivers of fibrosis.[9][10]
-
Anti-Inflammatory Effects: 7-KLCA has also been shown to reduce the release of pro-inflammatory cytokines, including IL-1β and IL-6, in response to inflammatory stimuli like LPS.[9][10]
Critically, in these renal fibrosis models, the efficacy of 7-KLCA was comparable to that of losartan, an established anti-hypertensive and anti-fibrotic agent.[9][11]
Head-to-Head Comparison: 7-KLCA vs. Other FXR Agonists
The primary distinction in the current body of evidence lies in the therapeutic applications. While 7-KLCA shows strong promise in renal disease models, other agonists have been extensively evaluated in hepatic and metabolic disorders.
Obeticholic Acid (OCA): The Clinical Benchmark
OCA is the most clinically advanced FXR agonist, approved for PBC and extensively studied in NASH.[3][12]
-
Hepatic Efficacy: In PBC patients, OCA significantly reduces serum alkaline phosphatase (ALP), a key surrogate marker for disease progression.[1][16] In NASH, clinical trials have shown that OCA can improve liver fibrosis.[6][17]
-
Metabolic Benefits: Preclinical and clinical data show OCA improves insulin sensitivity and reduces markers of liver inflammation in patients with type 2 diabetes and NAFLD.[1]
-
Limitations: The primary drawback of OCA is a high incidence of dose-dependent pruritus (itching), which can lead to treatment discontinuation.[8][12][16] Concerns have also been raised regarding potential drug-induced liver injury in some patient populations.[3]
Second-Generation Non-Steroidal Agonists
Compounds like Cilofexor and Tropifexor were developed to match the efficacy of OCA while improving the safety profile.
-
Efficacy: Early phase clinical trials have demonstrated their ability to reduce liver injury markers like ALP in patients with PSC and PBC.[3][6][12]
-
Safety: Despite modifications to their chemical structure, pruritus remains a concern with these newer agents, suggesting it may be a class-wide effect related to FXR activation.[12]
Comparative Efficacy Data
The table below summarizes key in vivo efficacy markers across different agonists. Direct comparison is challenging due to the use of different disease models and species.
| Parameter | 7-Ketolithocholic Acid (7-KLCA) | Obeticholic Acid (OCA) | Other Non-Steroidal Agonists |
| Fibrosis Reduction | Strong evidence in kidney models (reduced collagen, improved histology).[9][10] | Strong evidence in liver models & human trials (improves NASH fibrosis score).[6][17] | Evidence in liver disease models and early human trials.[7][18] |
| Inflammation | Reduces IL-1β, IL-6 in kidney models.[9][10] | Reduces markers of liver inflammation in NAFLD/NASH.[1] | Suppresses pro-inflammatory cytokines.[7] |
| Key Biomarkers | Lowers Serum Creatinine & BUN (kidney function).[9][10] | Lowers ALP & GGT (liver cholestasis).[1][16] | Lowers ALP in PSC/PBC trials.[6][12] |
| Metabolic Effects | Not extensively reported. | Improves insulin sensitivity, lowers triglycerides. [1] | Lowers triglycerides and cholesterol in preclinical models.[13] |
| Side Effects | Not well-characterized in humans. | Pruritus (common), potential for liver injury.[3][8][16] | Pruritus remains a concern.[12] |
Experimental Workflow & Protocols
To ensure the trustworthiness and reproducibility of in vivo efficacy data, a well-defined experimental protocol is essential. The Unilateral Ureteral Obstruction (UUO) model is a standard and robust method for inducing renal fibrosis and was used to validate the efficacy of 7-KLCA.
Workflow for In Vivo Efficacy Testing in the UUO Model
Caption: Experimental workflow for evaluating 7-KLCA in a mouse model of renal fibrosis.
Detailed Protocol: Unilateral Ureteral Obstruction (UUO) Model
This protocol represents a self-validating system by including both vehicle and positive controls, allowing for a clear interpretation of the test compound's effect.
-
Animal Housing and Acclimatization: Male C57BL/6 mice (8-10 weeks old) are housed under standard conditions (12-hour light/dark cycle, controlled temperature) with free access to food and water for at least one week before the experiment.
-
Surgical Procedure:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using non-absorbable surgical suture (e.g., 4-0 silk). The ligation obstructs urine flow, inducing hydronephrosis and subsequent interstitial fibrosis.
-
The contralateral (right) kidney serves as an internal, non-fibrotic control. Sham-operated animals undergo the same procedure without ureter ligation.
-
-
Post-Operative Care & Dosing:
-
Provide post-operative analgesia as per institutional guidelines.
-
Randomly assign mice to treatment groups (Vehicle, 7-KLCA low dose, 7-KLCA high dose, Positive Control).
-
Beginning on day 1 post-surgery, administer compounds daily via oral gavage for 14 consecutive days. 7-KLCA can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
-
-
Endpoint Sample Collection:
-
On day 14, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of kidney function markers (Creatinine and BUN).
-
Perfuse the kidneys with saline and harvest both the obstructed (left) and contralateral (right) kidneys.
-
-
Tissue Analysis:
-
Histopathology: Fix a portion of the kidney in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (to assess tubular injury) and Masson's Trichrome staining (to quantify collagen deposition and fibrosis).
-
Molecular Analysis: Snap-freeze another portion of the kidney in liquid nitrogen for subsequent protein (Western Blot) and RNA (qPCR) extraction to measure levels of fibrotic markers and FXR target genes.
-
Conclusion and Future Directions
The landscape of FXR agonists is evolving rapidly, with compounds demonstrating efficacy across a spectrum of diseases.
-
7-Ketolithocholic Acid has emerged as a promising FXR agonist with potent anti-fibrotic and anti-inflammatory effects demonstrated in preclinical models of renal disease .[9][10][11] Its efficacy, comparable to losartan in these studies, warrants further investigation into its potential for treating chronic kidney disease (CKD).
-
Obeticholic Acid remains the clinical benchmark for liver diseases like PBC and NASH, having established the therapeutic principle of FXR agonism.[1][3][16] However, its clinical utility is hampered by a significant incidence of pruritus.[8][12]
-
Second-generation agonists aim to improve upon the safety profile of OCA, but pruritus remains a challenge, suggesting that novel strategies may be needed to dissociate the therapeutic benefits of FXR activation from this on-target side effect.
For drug development professionals, the choice of an FXR agonist depends heavily on the therapeutic indication. While the field has been hepatocentric, the compelling data for 7-KLCA suggests that the therapeutic window for FXR agonism may extend to nephrology. Future research should include head-to-head preclinical studies comparing the efficacy and safety of 7-KLCA with other agonists in both liver and kidney disease models to fully elucidate its therapeutic potential and differentiate its profile.
References
-
The major clinical trials of FXR agonists for cholestatic liver diseases. ResearchGate. Available at: [Link]
-
Ali, A. H., Carey, E. J., & Lindor, K. D. (2015). Recent advances in the development of farnesoid X receptor agonists. Annals of Translational Medicine, 3(1). Available at: [Link]
-
7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways. National Center for Biotechnology Information. Available at: [Link]
-
Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis. Taylor & Francis Online. Available at: [Link]
-
Adorini, L., Pruzanski, M., & Shapiro, D. (2025). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. Available at: [Link]
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7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways. PubMed. Available at: [Link]
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Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases. National Center for Biotechnology Information. Available at: [Link]
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A formulation-enabled preclinical efficacy assessment of a farnesoid X receptor agonist, GW4064, in hamsters and cynomolgus monkeys. PubMed. Available at: [Link]
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(E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells. Frontiers in Pharmacology. Available at: [Link]
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Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential. MDPI. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes for 3-Hydroxy-7-oxocholan-24-oic Acid (7-Ketolithocholic Acid)
Abstract
3-Hydroxy-7-oxocholan-24-oic acid, more commonly known as 7-ketolithocholic acid (7-KLCA), stands as a pivotal intermediate in the pharmaceutical synthesis of critical bile acid-based therapeutics, including ursodeoxycholic acid (UDCA) and the potent farnesoid X receptor (FXR) agonist, obeticholic acid (OCA).[1][2] Its strategic importance has driven significant innovation in synthetic chemistry, moving from classical multi-step chemical transformations to highly efficient biocatalytic and electrochemical methods. This guide provides a head-to-head comparison of the primary synthetic strategies for 7-KLCA, offering an in-depth analysis of their chemical logic, experimental protocols, and performance metrics to inform researchers and process chemists in selecting the optimal route for their specific application.
Introduction: The Strategic Importance of 7-KLCA
7-KLCA is a naturally occurring secondary bile acid, formed in the human colon through the bacterial oxidation of chenodeoxycholic acid (CDCA).[3][4] In synthetic organic chemistry, the 7-oxo group is a key functional handle. Its subsequent stereoselective reduction is the cornerstone of manufacturing UDCA, where the 7-hydroxyl group is epimerized from the α-configuration (as in CDCA) to the β-configuration.[5][6] Furthermore, it is the foundational starting material for the synthesis of OCA, a semi-synthetic bile acid derivative for treating liver diseases.[2]
The choice of synthetic route to 7-KLCA is therefore a critical decision, with profound implications for overall process efficiency, cost, scalability, and environmental impact. This guide will dissect four major approaches:
-
Route 1: Selective Chemical Oxidation of Chenodeoxycholic Acid (CDCA)
-
Route 2: Multi-Step Synthesis from Cholic Acid (CA)
-
Route 3: Biocatalytic Synthesis using 7α-Hydroxysteroid Dehydrogenase (7α-HSDH)
-
Route 4: Emerging Pathways from Alternative Starting Materials
Route 1: Selective Chemical Oxidation of Chenodeoxycholic Acid (CDCA)
This is arguably the most direct approach, as CDCA possesses the required carbon skeleton and only requires the selective oxidation of the C7-hydroxyl group. The primary challenge is to achieve this oxidation without affecting the C3-hydroxyl group.
Causality Behind Experimental Choices
The C7-hydroxyl group in the bile acid steroid nucleus is generally more sterically accessible and reactive than the C3-hydroxyl group, allowing for a degree of selective oxidation.[7] However, achieving high selectivity often requires carefully chosen reagents and conditions to prevent the formation of the undesired 3-oxo-7-oxo byproduct. Modern methods have focused on improving both selectivity and the environmental profile of the reaction.
Methodology Showcase: Indirect Electrooxidation
Electrochemical synthesis offers a greener and more controlled alternative to traditional oxidizing agents. By using a mediator like the bromide/bromine (Br⁻/Br₂) redox couple, the oxidation can be performed efficiently and selectively under mild conditions.[5]
Experimental Protocol: Indirect Electrooxidation of CDCA [5][8]
-
Electrolyte Preparation: Chenodeoxycholic acid (CDCA) is dissolved in an organic solvent such as acetonitrile or a lower alcohol to form the electrolyte. An oxidizing medium, such as sodium bromide (NaBr), is added.
-
Electrochemical Cell Setup: The reaction is conducted in an electrochemical cell, which can be divided or undivided. A PbO₂/Ti anode is often used due to its high oxygen evolution potential and stability.
-
Electrolysis: A constant current density (e.g., 95-145 A/m²) is applied to the cell. The Br⁻ ions are oxidized at the anode to Br₂, which then acts as the chemical oxidant for the C7-hydroxyl group of CDCA.
-
Work-up and Purification: Upon completion (monitored by TLC or HPLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system like isopropanol/ethyl acetate, to yield high-purity 7-KLCA.[9]
Workflow: Synthesis from CDCA
Caption: Direct oxidation of CDCA to 7-KLCA.
Route 2: Multi-Step Synthesis from Cholic Acid (CA)
Cholic acid is an abundant and inexpensive bile acid, making it an attractive starting material. However, its structure contains three hydroxyl groups (at C3, C7, and C12), necessitating a more complex, multi-step synthesis involving protection and deprotection strategies to achieve selective oxidation at C7.
Causality Behind Experimental Choices
The synthetic logic here is dictated by the need for orthogonality. The C3 and C12 hydroxyls must be "masked" with protecting groups that are stable to the C7 oxidation conditions but can be removed cleanly afterward. A typical sequence involves:
-
Esterification: The carboxylic acid is often converted to a methyl or ethyl ester to prevent side reactions.
-
Protection: The C3 and C12 hydroxyls are protected. Acetyl groups are common.
-
Oxidation: The remaining free C7-hydroxyl is oxidized.
-
Deprotection: The protecting groups and the ester are hydrolyzed to yield the final product.
This multi-step nature introduces significant drawbacks, including lower overall yields, increased waste generation, and the use of potentially hazardous reagents. Some older methods employed chromium-based reagents (e.g., Jones reagent), which are now largely avoided due to high toxicity and environmental concerns.[10]
Workflow: Synthesis from Cholic Acid
Caption: Multi-step synthesis of 7-KLCA from Cholic Acid.
Route 3: Biocatalytic Synthesis using 7α-HSDH
Biocatalysis represents a paradigm shift in the synthesis of 7-KLCA, offering unparalleled selectivity and operating under mild, environmentally benign conditions. The key is the use of the enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH), which specifically recognizes and oxidizes the 7α-hydroxyl group of bile acids.[11][12]
Causality Behind Experimental Choices
The remarkable regioselectivity of 7α-HSDH obviates the need for any protecting groups, even when starting from cholic acid.[12] The primary technical hurdle in enzymatic synthesis is the stoichiometric requirement for an expensive nicotinamide cofactor (e.g., NAD⁺ or NADP⁺). To make the process economically viable, a cofactor regeneration system is essential. This is typically achieved by coupling the primary reaction with a second enzymatic reaction that consumes the reduced cofactor (NADH) and produces a waste product. Glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NAD⁺ to NADH, is an excellent partner enzyme for this purpose.[13]
Experimental Protocol: Enzymatic Synthesis with Cofactor Regeneration [13]
-
Reaction Setup: A buffered aqueous solution (e.g., pH 9.0) is prepared containing the bile acid substrate (e.g., CDCA).
-
Reagents: Glucose (as the ultimate reductant for the regeneration cycle), a catalytic amount of the cofactor (e.g., 0.5 mM NAD⁺), 7α-HSDH, and the regeneration enzyme (e.g., GDH) are added. The enzymes may be used as purified proteins or within whole-cell systems.
-
Conversion: The reaction is maintained at an optimal temperature (e.g., 30°C) with gentle agitation. The conversion is monitored by HPLC.
-
Work-up and Purification: Once the substrate is consumed, the reaction is stopped (e.g., by pH adjustment). The product, 7-KLCA, is then extracted with an organic solvent and purified by crystallization. This method can achieve near-quantitative yields (>95%).[13]
Workflow: Biocatalytic Synthesis
Caption: Enzymatic synthesis of 7-KLCA with cofactor regeneration.
Head-to-Head Performance Comparison
The choice of an optimal synthetic route depends on a multi-faceted analysis of performance, cost, and sustainability. The table below summarizes the key metrics for the discussed pathways.
| Metric | Route 1: CDCA Oxidation | Route 2: Cholic Acid Chemistry | Route 3: Biocatalysis (Enzymatic) |
| Starting Material | Chenodeoxycholic Acid (CDCA) | Cholic Acid (CA) | CDCA or CA |
| Availability/Cost | Moderate/More Expensive | Abundant/Less Expensive | Substrate cost is a factor |
| Typical # of Steps | 1-2 (including purification) | 4-6 (protection/deprotection) | 1 (one-pot reaction) |
| Selectivity | Good to Excellent | Challenging; requires protecting groups | Exceptional (Enzyme-driven) |
| Typical Overall Yield | Good (e.g., ~83% reported for electro-oxidation[5]) | Low to Moderate (multi-step losses) | Excellent (>95% reported[13]) |
| Scalability | Demonstrated for industrial scale[5] | Possible but complex; high process mass intensity | Excellent; suitable for large-scale fermentation/bioreactors[13] |
| Safety & Environment | Good (Electrochemistry avoids harsh reagents) | Poor (Uses hazardous solvents and reagents, generates more waste) | Excellent (Aqueous medium, mild conditions, biodegradable catalyst) |
Expert Conclusion and Recommendations
After a thorough review of the available synthetic strategies, a clear hierarchy of preference emerges based on modern standards of chemical manufacturing.
-
Most Recommended Route: The biocatalytic synthesis (Route 3) is unequivocally the superior method for the production of 7-KLCA. Its single-step, high-yield process, coupled with exceptional selectivity and an outstanding environmental profile, makes it the state-of-the-art approach. The initial investment in enzyme development and fermentation is offset by the operational simplicity, reduced waste, and high purity of the final product. For any new process development, this should be the primary route considered.
-
Route to Avoid: The multi-step synthesis from cholic acid (Route 2) is now largely obsolete for the industrial production of 7-KLCA itself. While cholic acid is an inexpensive feedstock, the economic and environmental costs associated with multiple protection/deprotection steps, hazardous reagent use, and low overall yields make it uncompetitive compared to the more elegant and efficient modern routes.
Emerging pathways, such as those starting from phytosterols or alternative bile acids like hyocholic acid, represent the next frontier, aiming to further diversify starting material sources and improve process economics.[1][10] However, for current, validated production, the choice between biocatalysis and direct electrochemical oxidation of CDCA provides a robust and efficient solution for researchers and drug development professionals.
References
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Title: Synthesis of 7-ketolithocholic acid via indirect electrooxidation of chenodeoxycholic acid Source: ResearchGate URL: [Link]
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Title: Enzymatic synthesis of 7-ketolithocholic acid (7-KLCA) from CDCA using CA 7α-HSDH coupled with d-amino acid dehydrogenase (DAADH) for NADP+ regeneration Source: ResearchGate URL: [Link]
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Title: Bile acids: Chemistry, physiology, and pathophysiology Source: Baishideng Publishing Group URL: [Link]
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Title: Efficient Synthesis of 7-Keto-Lithocholic Acid by a Coenzyme Regeneration System Containing Brucella Melitensis 7α-Hydroxysteroid Dehydrogenase and Bacillus Sp. Glucose Dehydrogenase Source: National Center for Biotechnology Information URL: [Link]
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Title: Formation of ursodeoxycholic acid from chenodeoxycholic acid in the human colon: studies of the role of 7-ketolithocholic acid as an intermediate Source: PubMed URL: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
